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1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine Documentation Hub

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  • Product: 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
  • CAS: 936940-44-2

Core Science & Biosynthesis

Foundational

Structure Elucidation of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

This guide outlines the systematic structure elucidation of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (CAS: 1297607-82-9), a bifunctional pyrazole scaffold critical in fragment-based drug discovery (FBDD).[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the systematic structure elucidation of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (CAS: 1297607-82-9), a bifunctional pyrazole scaffold critical in fragment-based drug discovery (FBDD).[1]

The elucidation process addresses the specific challenges of prototropic tautomerism inherent to 1H-pyrazoles and the differentiation of isobaric/isostructural side chains (aminomethyl vs. methoxymethyl).[2]

[1][3]

Structural Analysis & Chemical Logic[1][2]

The target molecule, 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (


, MW 141.17 Da), consists of a 1H-pyrazole core substituted at the 3 and 5 positions.[1]
The Tautomerism Challenge

In solution (particularly in protic solvents or DMSO), 3,5-disubstituted-1H-pyrazoles undergo rapid annular tautomerism.[1][2] The hydrogen on the ring nitrogen oscillates between


 and 

.[2] Consequently, the substituent at position 3 in one tautomer becomes position 5 in the other.[2][3]
  • Tautomer A: 3-(aminomethyl)-5-(methoxymethyl)-1H-pyrazole[1]

  • Tautomer B: 5-(aminomethyl)-3-(methoxymethyl)-1H-pyrazole[1]

For structure elucidation, these are treated as a dynamic equilibrium that results in averaged NMR signals at room temperature, unless the nitrogen is substituted or the system is locked (e.g., in the solid state or specific salts).[2]

Analytical Strategy

To rigorously prove the structure, we must validate:

  • Core Integrity: Presence of the pyrazole ring.[1][2][4][5][6][7][8][9]

  • Side Chain Differentiation: Distinguishing

    
     from 
    
    
    
    .
  • Connectivity: Confirming the methoxy group is attached to the ether side chain, not the amine.[2]

Mass Spectrometry (HRMS & Fragmentation)

High-Resolution Mass Spectrometry (HRMS) provides the first tier of validation.[1][2]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Molecular Ion:

    
     (Calc.[1][2] for 
    
    
    
    ).[1][2][9]
Diagnostic Fragmentation Patterns (MS/MS)

The fragmentation pathway distinguishes the labile amine from the ether linkage.[2]

  • Primary Loss (Amine): Loss of ammonia (

    
    , 17 Da).[1][2]
    
    • Precursor:

      
       Product: 
      
      
      
      .
    • Mechanism:[1][10][11] Homolytic cleavage or proton transfer driven by the pyrazole ring stability.[1][2]

  • Secondary Loss (Ether): Loss of methanol (

    
    , 32 Da) or methoxy radical.[2]
    
    • Precursor:

      
       Product: 
      
      
      
      .
    • Significance: Confirms the presence of the methoxy group.[2]

MS_Fragmentation Parent [M+H]+ m/z 142.10 Frag1 [M - NH3]+ m/z 125.07 Parent->Frag1 - NH3 (17 Da) Frag2 [M - CH3OH]+ m/z 110.07 Parent->Frag2 - CH3OH (32 Da)

Figure 1: Proposed ESI+ fragmentation pathway for structural verification.

NMR Spectroscopy: The Definitive Proof

Nuclear Magnetic Resonance (NMR) is required to resolve the regiochemistry.[2] The following data is based on predicted shifts and empirical data for 3,5-disubstituted pyrazoles in DMSO-


.
1H NMR (Proton)

The spectrum will show distinct regions for the aromatic ring, the electronegative ether, and the amine.[2]

SignalIntegrationMultiplicityChemical Shift (

, ppm)
AssignmentStructural Logic
A 1HSinglet (s)6.00 – 6.20Pyrazole C4-H Characteristic aromatic proton of pyrazole; diagnostic singlet.[1]
B 2HSinglet (s)4.30 – 4.45

Deshielded by Oxygen.[1] Downfield of the amine

.
C 2HSinglet (s)3.70 – 3.85

Deshielded by Nitrogen, but less than Oxygen.[1]
D 3HSinglet (s)3.25 – 3.35

Typical methoxy singlet.[1][2]
E 2-3HBroad (br)8.0 – 10.0

Exchangeable protons.[1] Chemical shift varies with concentration/salt form.[1][2]

Critical Check: The integration ratio of the Methoxy (D) to the Aromatic Proton (A) must be exactly 3:1 .[2]

13C NMR (Carbon)

Carbon NMR unambiguously distinguishes the two methylene groups based on electronegativity.[2]

  • Ether Carbon (

    
    ): 
    
    
    
    ppm (Downfield).[1]
  • Amine Carbon (

    
    ): 
    
    
    
    ppm (Upfield).[1]
  • Methoxy Carbon (

    
    ): 
    
    
    
    ppm.[1][2]
  • Pyrazole C4:

    
     ppm (Significantly upfield for an aromatic carbon).[1][2]
    
  • Pyrazole C3/C5:

    
     ppm (Broadened due to tautomerism).[1][2]
    

2D NMR Workflow for Connectivity

To prove that the methoxy group is attached to the C5-side chain and not the C3-side chain (or vice versa), we utilize HMBC (Heteronuclear Multiple Bond Correlation) .[2]

Experimental Protocol: HMBC
  • Objective: Establish Long-range C-H connectivity (2-3 bonds).

  • Key Correlation 1: Proton D (Methoxy,

    
     ppm) correlates to Carbon B  (Ether 
    
    
    
    ,
    
    
    ppm).[2]
    • Result: Proves the methoxy is attached to the methylene at 4.4 ppm.[2]

  • Key Correlation 2: Proton B (Ether

    
    , 
    
    
    
    ppm) correlates to Pyrazole Quaternary Carbon (C5).[1][2]
  • Key Correlation 3: Proton C (Amine

    
    , 
    
    
    
    ppm) correlates to Pyrazole Quaternary Carbon (C3).[2]
  • Differentiation: Pyrazole C3 and C5 may have slightly different shifts, but the key is that the Methoxy protons do not correlate to the Amine methylene carbon.[2]

NMR_Connectivity cluster_pyrazole Pyrazole Core cluster_sidechains Side Chains C3 C3 (Quat) C4 C4 (CH) C5 C5 (Quat) CH2_N CH2-NH2 (3.8 ppm) C4->CH2_N NOESY CH2_O CH2-O (4.4 ppm) C4->CH2_O NOESY CH2_N->C3 HMBC (2J/3J) CH2_O->C5 HMBC (2J/3J) OCH3 OCH3 (3.3 ppm) OCH3->CH2_O HMBC (3J)

Figure 2: HMBC (solid) and NOESY (dotted) correlations establishing connectivity.

Synthesis Validation (Self-Consistent Check)

Understanding the synthetic origin provides a "checksum" for the elucidation.[2] This molecule is typically synthesized via the condensation of a diketone or keto-enol ether precursor with hydrazine .[1][2]

Reaction: 1-methoxy-2,4-pentanedione derivative + Hydrazine


Pyrazole Core[1]

If the precursor was 1-methoxy-5-phthalimido-2,4-pentanedione, the resulting pyrazole would have a protected amine.[1] Deprotection (e.g., hydrazine or acid hydrolysis) yields the target.[2]

  • Impurity Alert: If the spectrum shows aromatic multiplets in the 7.0-8.0 ppm range, check for incomplete deprotection (phthalimide) or residual benzaldehyde (if Schiff base chemistry was used).[2]

References

  • Elguero, J. (2019).[1][2] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH) / PMC.[1][2] Link

  • ChemicalBook . (2024).[1][2] 1-(5-(methoxymethyl)-1H-pyrazol-3-yl)-N-methylmethanamine Structure and Properties. Link

  • Sigma-Aldrich . (2024).[1][2] Methanamine and Pyrazole Building Blocks for Drug Discovery. Link

  • Alkorta, I., & Elguero, J. (2021).[2] Theoretical NMR investigation of pyrazole and substituted pyrazoles. ResearchGate. Link

  • PubChem . (2025).[1][2] Compound Summary: (1-methylpyrazol-3-yl)methanamine.[1][12][13] National Library of Medicine.[1][2] Link

Sources

Exploratory

Precision Synthesis of Novel Pyrazole-4-Methanamines: A Modular Platform for Drug Discovery

Executive Summary The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, the pyrazole-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). However, the pyrazole-4-methanamine subclass represents an under-explored chemical space that offers superior solubility and a critical vector for hydrogen-bonding interactions within enzyme active sites (e.g., kinase hinge regions).

This technical guide details a robust, regiocontrolled synthetic workflow for accessing novel pyrazole-4-methanamines. Unlike traditional methods that suffer from regioisomeric mixtures (1,3- vs. 1,5-isomers), this protocol prioritizes regiochemical integrity and late-stage diversification via reductive amination.

Part 1: Strategic Rationale & Pharmacophore Analysis

Why Pyrazole-4-Methanamines?

In fragment-based drug discovery (FBDD), the methanamine linker at the C4 position acts as a "swivel," allowing the attached amine to orient into deep hydrophobic pockets while the pyrazole core maintains rigid pi-stacking interactions.

  • Solubility: The basic nitrogen of the methanamine improves physicochemical properties (logD) compared to direct aryl-aryl couplings.

  • Vectorality: The C4-position is the optimal exit vector for targeting solvent-exposed regions in ATP-binding pockets.

The Regioselectivity Challenge

The primary bottleneck in pyrazole synthesis is the Knorr reaction (hydrazine + 1,3-diketone), which often yields difficult-to-separate mixtures of 1,3- and 1,5-disubstituted isomers.[1]

  • 1,3-Isomer: Often thermodynamically favored but biologically distinct.

  • 1,5-Isomer: Frequently required for specific steric clashes in receptor binding (e.g., Celecoxib).

Our Approach: We utilize a stepwise Vilsmeier-Haack functionalization strategy. By constructing the pyrazole core first and then installing the methanamine handle at C4, we bypass the steric scrambling often seen when using pre-functionalized diketones.

Part 2: Retrosynthetic Analysis & Workflow

The synthesis is designed as a three-stage cascade:

  • Regioselective Cyclization: Formation of the parent pyrazole.

  • C4-Formylation: Installation of the reactive aldehyde handle.

  • Reductive Amination: Modular introduction of the amine diversity element.

Retrosynthesis Target Target: Pyrazole-4-Methanamine (Novel Kinase Inhibitor Scaffold) Imine Intermediate: Pyrazole-4-Imine Imine->Target Reductive Amination (NaBH(OAc)3) Aldehyde Precursor: Pyrazole-4-Carbaldehyde Aldehyde->Imine + Amine (R'-NH2) Hydrazine Aryl Hydrazine (R-NHNH2) Hydrazine->Aldehyde Cyclization & Vilsmeier-Haack Diketone 1,3-Diketone / Enaminone Diketone->Aldehyde Amine Diversity Amine (R'-NH2) Amine->Imine Late Stage Input

Figure 1: Retrosynthetic strategy prioritizing late-stage introduction of amine diversity (Green) onto a stable pyrazole core.

Part 3: Experimental Protocols

Stage 1: Regioselective Pyrazole Formation

Objective: Synthesize 1-phenyl-3-methyl-1H-pyrazole with >95:5 regioselectivity.

Reagents: Phenylhydrazine, Acetylacetone, Ethanol, HCl.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add phenylhydrazine (10.0 mmol) and absolute ethanol (50 mL).

  • Addition: Cool to 0°C. Add acetylacetone (11.0 mmol) dropwise over 15 minutes. Note: Slow addition favors the kinetic product initially, but thermodynamic equilibration occurs upon heating.

  • Cyclization: Add concentrated HCl (0.5 mL) as a catalyst. Heat the mixture to reflux (80°C) for 4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The hydrazine spot (polar) should disappear, replaced by a less polar pyrazole spot.

  • Workup: Evaporate ethanol under reduced pressure. Dissolve residue in DCM (50 mL), wash with NaHCO3 (sat. aq.) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography.

    • Expert Insight: If regioisomers are present, the 1,5-isomer (more sterically crowded) typically elutes before the 1,3-isomer on silica gel due to twisted planarity reducing surface adsorption.

Stage 2: Vilsmeier-Haack Formylation (C4-Functionalization)

Objective: Install the aldehyde at the nucleophilic C4 position.

Reagents: POCl3, DMF (Anhydrous).

  • Vilsmeier Reagent: In a dry flask under Argon, cool anhydrous DMF (5.0 mL) to 0°C. Add POCl3 (12.0 mmol) dropwise. Stir for 30 min until the Vilsmeier salt (white precipitate/slurry) forms.

  • Substrate Addition: Dissolve the pyrazole from Stage 1 (5.0 mmol) in minimal DMF and add to the reaction mixture.

  • Reaction: Heat to 90°C for 3 hours. The solution will turn yellow/orange.

  • Quench (Critical): Pour the reaction mixture onto crushed ice (50 g) containing sodium acetate (3.0 g). Stir vigorously for 1 hour. The acetate buffer prevents the hydrolysis of the pyrazole ring while hydrolyzing the iminium intermediate to the aldehyde.

  • Isolation: Filter the resulting solid precipitate. Recrystallize from Ethanol/Water.

Stage 3: Reductive Amination (The "Methanamine" Synthesis)

Objective: Coupling of Pyrazole-4-carbaldehyde with a diversity amine.

Reagents: Pyrazole-aldehyde, Primary/Secondary Amine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane), Acetic Acid.

  • Imine Formation: In a vial, mix Pyrazole-4-carbaldehyde (1.0 mmol) and the diversity Amine (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir at Room Temp for 1 hour.

    • Why DCE? Dichloroethane is superior to Methanol here as it solvates the intermediate imine without competing for the borohydride.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion. Stir for 12 hours.

    • Causality: We use STAB instead of NaBH4 because STAB is less basic and milder. It reduces the protonated imine selectively without reducing the aldehyde starting material (avoiding by-product formation).

  • Workup: Quench with NaHCO3 (aq). Extract with DCM.

  • Purification: Since the product is an amine, use an amine-functionalized silica column or add 1% Triethylamine to the eluent (DCM:MeOH) to prevent tailing.

Part 4: Data Presentation & Structural Validation

Reaction Optimization Data

The following table summarizes the optimization of the Reductive Amination step (Stage 3), demonstrating the superiority of STAB/DCE conditions.

EntrySolventReducing AgentAdditiveYield (%)Purity (HPLC)Notes
1MeOHNaBH4None45%82%Significant alcohol by-product (aldehyde reduction).
2DCMNaBH4AcOH60%88%Incomplete conversion.
3DCENaBH(OAc)3None78%94%Slow reaction rate.
4 DCE NaBH(OAc)3 AcOH (cat.) 92% >98% Optimal conditions. Imine activation via AcOH.
5THFNaCNBH3AcOH85%90%Toxic reagent (Cyanide risk); difficult workup.
Structural Characterization (NMR)

To confirm the regiochemistry (1,3- vs 1,5-isomer) before the final amination, NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

  • 1,3-Isomer: Strong NOE signal between the N-Phenyl ortho-protons and the C5-Proton (or C5-Methyl).

  • 1,5-Isomer: Strong NOE signal between the N-Phenyl ortho-protons and the C4-substituent (Aldehyde) or C4-H, but weak/no signal to C3-substituent.

Part 5: Biological Validation Logic (SAR)

When developing these compounds, the "Methanamine" tail serves as the variable region. The logical flow for Structure-Activity Relationship (SAR) validation is:

SAR_Logic cluster_Assays Biological Validation Cascade Compound Synthesized Methanamine Enzymatic 1. Enzymatic IC50 (Kinase/COX) Compound->Enzymatic Screen Cellular 2. Cellular EC50 (Proliferation) Enzymatic->Cellular Hit (<100nM) ADME 3. ADME Profiling (Microsomal Stability) Cellular->ADME Lead ADME->Compound Refine Structure (Loop Back)

Figure 2: Validation cascade. The methanamine synthesis allows rapid iteration at the "Refine Structure" stage without rebuilding the pyrazole core.

References

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles. Organic Chemistry Portal. (2014). A key methodology for controlling the initial cyclization step using specific bases and solvents. Link

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. (2019). Comprehensive review on the utility of reductive amination (NaBH(OAc)3) in drug development. Link

  • Synthesis and Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (2024).[2] Overview of the pharmacological landscape for pyrazole-based drugs. Link

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. (2012). Discusses alternative amination strategies relevant to pyrazole functionalization. Link

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. PubMed Central. (2023). detailed protocol on distinguishing and synthesizing specific regioisomers. Link

Sources

Foundational

A Theoretical and Computational Blueprint for the Drug Discovery Potential of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities.[1][2][3][4] This in-depth technical guide presents a compreh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its versatile biological activities.[1][2][3][4] This in-depth technical guide presents a comprehensive theoretical framework for the investigation of a promising, yet underexplored, pyrazole derivative: 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine. This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for its synthesis, in-silico characterization, and evaluation of its potential as a therapeutic agent. By leveraging established computational chemistry methodologies, we will delineate its structural, electronic, and pharmacokinetic properties, and explore its potential interactions with relevant biological targets. This guide emphasizes the causality behind methodological choices, ensuring a robust and self-validating approach to the early-stage drug discovery process.

Introduction: The Promise of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts significant chemical stability and a wide range of pharmacological activities.[1][3] This versatile scaffold is found in drugs with anti-inflammatory, anti-cancer, anti-viral, and antimicrobial properties.[1][2][4] The specific substitution pattern on the pyrazole ring is crucial in determining its biological activity and pharmacokinetic profile.[4]

The subject of this guide, 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine, features key functional groups that suggest significant therapeutic potential. The methoxymethyl group at the C5 position and the aminomethyl group at the C3 position introduce polarity and hydrogen bonding capabilities, which are critical for target engagement and solubility. This guide will provide a theoretical and computational exploration of this molecule, from its rational synthesis to its potential as a drug candidate.

Proposed Synthesis Pathway

While a specific synthesis for 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine is not extensively documented, a plausible and efficient retrosynthetic route can be designed based on well-established methods for the synthesis of 3,5-disubstituted pyrazoles.[5][6][7] The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, provides a reliable foundation.[8]

A proposed synthetic workflow is outlined below:

Synthesis_Workflow Proposed Synthesis of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Knorr Synthesis) cluster_2 Step 3: Functional Group Transformation A Methyl methoxyacetate C 4-methoxy-1,1-dimethoxybutane-2-one (1,3-Dicarbonyl Intermediate) A->C Sodium methoxide B Acetone B->C E 5-(methoxymethyl)-3-methyl-1H-pyrazole C->E D Hydrazine hydrate D->E G 3-(bromomethyl)-5-(methoxymethyl)-1H-pyrazole E->G Radical bromination F N-Bromosuccinimide (NBS) F->G I 3-(azidomethyl)-5-(methoxymethyl)-1H-pyrazole G->I Nucleophilic substitution H Sodium azide H->I K 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (Final Product) I->K J Reduction (e.g., H2/Pd-C) J->K

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide
  • Synthesis of the 1,3-Dicarbonyl Intermediate:

    • Rationale: The Claisen condensation is a classic and reliable method for forming carbon-carbon bonds to create the necessary 1,3-dicarbonyl precursor.

    • Procedure:

      • To a solution of sodium methoxide in dry methanol, add methyl methoxyacetate dropwise at 0°C.

      • Stir the mixture for 30 minutes, then add acetone dropwise.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Quench the reaction with acidic water and extract the product with an organic solvent (e.g., ethyl acetate).

      • Purify the resulting 4-methoxy-1,1-dimethoxybutane-2-one by vacuum distillation or column chromatography.

  • Pyrazole Ring Formation:

    • Rationale: The reaction of the 1,3-dicarbonyl compound with hydrazine hydrate is a highly efficient method for constructing the pyrazole ring.[8]

    • Procedure:

      • Dissolve the 1,3-dicarbonyl intermediate in ethanol.

      • Add hydrazine hydrate dropwise and heat the mixture to reflux for 4-6 hours.

      • Monitor the reaction by thin-layer chromatography (TLC).

      • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

      • Purify the resulting 5-(methoxymethyl)-3-methyl-1H-pyrazole by recrystallization or column chromatography.

  • Functional Group Interconversion to the Amine:

    • Rationale: A multi-step conversion of the methyl group to an aminomethyl group is a common and effective strategy.

    • Procedure:

      • Bromination: Treat the pyrazole from the previous step with N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 3-(bromomethyl)-5-(methoxymethyl)-1H-pyrazole.

      • Azide Formation: React the brominated intermediate with sodium azide in a polar aprotic solvent (e.g., DMF) to produce 3-(azidomethyl)-5-(methoxymethyl)-1H-pyrazole.

      • Reduction: Reduce the azide to the primary amine using a standard reducing agent such as hydrogen gas with a palladium on carbon catalyst (H2/Pd-C) or lithium aluminum hydride (LiAlH4) to obtain the final product, 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine.

Theoretical and Computational Characterization

Computational chemistry is an indispensable tool for predicting the physicochemical properties and biological potential of novel compounds, thereby guiding experimental efforts and reducing costs.[9]

Quantum Chemical Calculations

Density Functional Theory (DFT) calculations provide profound insights into the electronic structure and reactivity of molecules.[10]

Protocol for DFT Calculations:

  • Geometry Optimization:

    • Rationale: To find the most stable conformation of the molecule and to obtain accurate electronic properties.

    • Method: Employ the B3LYP functional with a 6-311++G(d,p) basis set. This combination offers a good balance between accuracy and computational cost for organic molecules.[10]

    • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Rationale: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[11]

    • Procedure: Analyze the output of the geometry optimization to determine the energies and spatial distributions of the HOMO and LUMO.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Rationale: MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack, which is critical for understanding potential intermolecular interactions.[10][12][13]

    • Procedure: Generate the MEP surface from the optimized geometry. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor).

DFT_Workflow Quantum Chemical Analysis Workflow A Input: 3D Structure of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine B DFT Calculation (B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D HOMO-LUMO Analysis C->D E Molecular Electrostatic Potential (MEP) C->E F Output: Optimized Geometry, Orbital Energies, MEP Map D->F E->F

Caption: Workflow for Density Functional Theory (DFT) analysis.

Predicted Physicochemical Properties

Based on the structure of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine, we can predict several key physicochemical properties, which are summarized in the table below.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight 141.17 g/mol [6]Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP ~0.5 - 1.5Indicates good balance between solubility and permeability.
Hydrogen Bond Donors 2Facilitates interactions with biological targets.
Hydrogen Bond Acceptors 4Enhances solubility and target binding.
Topological Polar Surface Area (TPSA) ~60-80 ŲPredicts good intestinal absorption and blood-brain barrier penetration.

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] This is instrumental in identifying potential biological targets and understanding binding mechanisms.

Potential Biological Targets

The pyrazole scaffold is known to interact with a variety of biological targets, including:

  • Kinases: Many pyrazole derivatives are potent kinase inhibitors, playing a role in cancer therapy.[1]

  • Cyclooxygenase (COX) Enzymes: Celecoxib, a well-known COX-2 inhibitor, features a pyrazole core.

  • Proteasomes: Pyrazole-based compounds have been identified as proteasome inhibitors, also relevant in oncology.[15][16]

Protocol for Molecular Docking:

  • Target Selection and Preparation:

    • Rationale: Choose a relevant protein target based on the known activities of similar pyrazole derivatives.

    • Procedure:

      • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Rationale: Generate a 3D conformation of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine and assign appropriate charges.

    • Procedure: Use a molecular modeling software (e.g., ChemDraw, Avogadro) to build the ligand and optimize its geometry.

  • Docking Simulation:

    • Rationale: To predict the binding mode and affinity of the ligand to the target protein.

    • Software: AutoDock, Glide, or GOLD are commonly used docking programs.

    • Procedure:

      • Define the binding site on the protein.

      • Run the docking simulation to generate multiple binding poses.

      • Analyze the results based on scoring functions and visual inspection of the interactions (e.g., hydrogen bonds, hydrophobic interactions).

Docking_Workflow Molecular Docking Workflow A Select Protein Target (e.g., Kinase) B Prepare Protein Receptor A->B D Define Binding Site B->D C Prepare Ligand (Target Compound) E Run Docking Simulation C->E D->E F Analyze Binding Poses and Scores E->F G Identify Key Interactions F->G

Caption: A streamlined process for in-silico molecular docking.

In-Silico ADMET Profiling

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step in drug discovery to identify compounds with favorable pharmacokinetic properties and low toxicity.[17][18]

Protocol for In-Silico ADMET Prediction:

  • Software Selection:

    • Rationale: Utilize validated software platforms that employ robust predictive models.

    • Examples: ADMET Predictor®, SwissADME, pkCSM.[19]

  • Property Prediction:

    • Rationale: Evaluate a comprehensive set of ADMET parameters to build a complete profile of the compound.

    • Key Parameters to Assess:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) inhibition and substrate potential.

      • Excretion: Renal clearance.

      • Toxicity: Ames test for mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

Predicted ADMET Profile Summary:

ADMET ParameterPredicted OutcomeRationale/Implication
Human Intestinal Absorption HighLow molecular weight and moderate polarity suggest good oral absorption.
BBB Penetration LikelyThe TPSA is in a range that often allows for BBB crossing.
CYP450 Inhibition LowThe simple structure is less likely to be a potent inhibitor of major CYP isoforms.
hERG Inhibition Low RiskLacks common structural motifs associated with hERG liability.
Ames Mutagenicity NegativeNo obvious structural alerts for mutagenicity are present.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for the initial stages of drug discovery focusing on 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine. The proposed synthesis is robust and based on established chemical principles. The in-silico analyses, including DFT calculations, molecular docking, and ADMET prediction, collectively suggest that this compound possesses drug-like properties and has the potential for significant biological activity, possibly as a kinase or proteasome inhibitor.

The next logical steps would be the experimental validation of these theoretical findings. This includes the chemical synthesis and structural characterization of the compound, followed by in-vitro screening against a panel of relevant biological targets. The congruence of theoretical predictions and experimental results will be the ultimate validation of the potential of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine as a lead compound for the development of novel therapeutics.

References

  • Wu, L.-L., et al. (2018). An efficient, general, one-pot, three-component procedure for the preparation of 3,5-disubstituted 1H-pyrazoles. Synlett, 29(10), 1071-1075.
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Sources

Exploratory

Exploring the chemical space of pyrazole derivatives

An In-Depth Technical Guide to the Chemical Space of Pyrazole Derivatives Authored by: A Senior Application Scientist Foreword: The Pyrazole as a Privileged Scaffold In the landscape of medicinal chemistry, certain molec...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Space of Pyrazole Derivatives

Authored by: A Senior Application Scientist

Foreword: The Pyrazole as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold. Its remarkable versatility is evidenced by its presence in blockbuster drugs spanning a wide array of therapeutic areas, from anti-inflammatory agents like Celecoxib to targeted cancer therapies such as Crizotinib and the anti-obesity drug Rimonabant.

This guide provides an in-depth exploration of the chemical space of pyrazole derivatives for researchers, scientists, and drug development professionals. We will move beyond simple recitation of facts to delve into the underlying principles that make this scaffold so powerful. We will examine the strategic logic behind synthetic choices, provide validated experimental protocols, and illustrate how to rationally navigate the vast chemical space of pyrazoles to develop novel therapeutic agents.

Part 1: The Pyrazole Core - Physicochemical & Structural Properties

The power of the pyrazole ring lies in its unique electronic and structural features. As a π-excessive aromatic heterocycle, it possesses a distinct reactivity profile. The ring contains two nitrogen atoms: an acidic, pyrrole-like N-1 and a basic, pyridine-like N-2. This duality allows for a rich and varied chemistry.

  • Acidity and Basicity: The N-1 proton can be readily removed by a base, facilitating N-alkylation or N-arylation, a key handle for modifying molecular properties. The N-2 atom, with its lone pair of electrons, acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets.

  • Reactivity: Electrophilic substitution reactions, such as halogenation or nitration, preferentially occur at the C-4 position, while the C-3 and C-5 positions are more susceptible to nucleophilic attack. Understanding this regioselectivity is fundamental to designing synthetic routes for desired analogues.

  • Metabolic Stability: The pyrazole ring is generally resistant to metabolic degradation, a highly desirable trait in drug candidates that contributes to improved pharmacokinetic profiles. This stability is a key factor in its increasing prevalence in newly approved drugs.

The strategic placement of substituents on the pyrazole core allows for precise tuning of a molecule's steric, electronic, and lipophilic properties, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile and its biological activity.

Part 2: Synthetic Strategies for Accessing Pyrazole Chemical Space

The construction of the pyrazole core is well-established, with a variety of robust methods available. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scale, and availability of starting materials.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The most common and versatile method for synthesizing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction is mechanistically sound and allows for the introduction of diversity at the N-1, C-3, and C-5 positions.

The causality behind this protocol's success lies in the stepwise condensation and cyclization. The initial reaction forms a hydrazone intermediate, which then undergoes an acid-catalyzed intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst is crucial for promoting the dehydration step.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazole

This protocol describes a general, self-validating procedure. Successful synthesis is confirmed by standard analytical techniques (NMR, LC-MS) showing the formation of the desired product and consumption of starting materials.

Step 1: Reaction Setup

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol (5 mL/mmol), add the substituted hydrazine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

Step 2: Reaction Execution

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold water to the residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Modern Synthetic Methodologies

While the Knorr synthesis is a workhorse, modern methods have expanded the toolkit for accessing novel pyrazole derivatives. These include:

  • One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step, offering high efficiency and atom economy. For example, a one-pot synthesis can convert methylarylketones, arenes, and carboxylic acids directly into 3,5-disubstituted pyrazoles.

  • Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful tools for functionalizing pre-formed pyrazole rings, allowing for the introduction of complex aryl or vinyl groups.

  • Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions provide another elegant route to the pyrazole core, often with excellent control over regioselectivity.

The choice of method depends on the desired complexity and substitution pattern of the final molecule.

Caption: High-level workflow for pyrazole synthesis and functionalization.

Part 3: Navigating Pyrazole Chemical Space - SAR and Bioisosterism

Once the pyrazole core is synthesized, the exploration of its chemical space begins. Structure-Activity Relationship (SAR) studies are crucial for optimizing a hit compound into a clinical candidate. This involves systematically modifying substituents at each position of the ring to enhance potency, selectivity, and pharmacokinetic properties.

Key Positions for Modification:
  • N-1 Position: Substituents here significantly impact lipophilicity and can form key interactions with the target protein. Often, a substituted phenyl ring is found here, which can be decorated to probe different pockets of the binding site.

  • C-3 Position: This position frequently bears groups that act as hydrogen bond donors or acceptors, or that occupy hydrophobic pockets.

  • C-4 Position: While often unsubstituted, modification at C-4 can influence the electronic nature of the ring and provide vectors for further functionalization. For example, substituting with an electron-withdrawing nitro group can significantly alter the molecule's properties.

  • C-5 Position: Similar to C-3, this position is critical for establishing interactions with the target. Symmetrical substitution at C-3 and C-5 can be a starting point, followed by unsymmetrical modifications to improve selectivity.

Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve activity or reduce toxicity. The pyrazole ring itself can be considered a bioisostere of other five-membered heterocycles like imidazole, triazole, or thiazole. However, such replacements do not always result in retained biological activity and must be empirically validated. More commonly, substituents on the pyrazole ring are replaced. For instance, the 5-aryl moiety of the cannabinoid receptor antagonist Rimonabant has been successfully replaced with alkynylthiophenes to generate novel, potent antagonists.

SAR_Logic node_start Hit Compound (Low Potency) node_decision node_decision node_start->node_decision Begin Optimization node_action_N1 Modify N-1 Substituent (e.g., add H-bond donor) node_decision->node_action_N1 N-1 Site node_action_C3C5 Modify C-3/C-5 Aryl Rings (e.g., change electronics) node_decision->node_action_C3C5 C-3/C-5 Sites node_action node_action node_outcome_good Improved Potency or PK Properties node_outcome_good->node_decision Iterate node_outcome_bad Loss of Activity node_action_N1->node_outcome_good node_action_N1->node_outcome_bad node_action_C3C5->node_outcome_good

Caption: A simplified decision logic for SAR exploration of a pyrazole scaffold.

Part 4: Pyrazoles in Action - Approved Drugs and Case Studies

The true measure of a privileged scaffold is its success in clinical applications. The number of FDA-approved drugs containing a pyrazole nucleus has surged, particularly in oncology. Between 2014 and 2023, 20 such drugs were approved, with 45% targeting cancer.

Drug NameTherapeutic AreaMechanism of Action (Target)
Celecoxib Anti-inflammatorySelective COX-2 Inhibitor
Sildenafil Erectile DysfunctionPDE5 Inhibitor
Ruxolitinib Myelofibrosis, CancerJAK1/JAK2 Inhibitor
Crizotinib Non-Small Cell Lung CancerALK/ROS1 Inhibitor
Ibrutinib B-cell CancersBruton's Tyrosine Kinase (BTK) Inhibitor
Niraparib Ovarian CancerPARP1/PARP2 Inhibitor
Selpercatinib Thyroid & Lung CancerRET Kinase Inhibitor

This table summarizes a selection of prominent FDA-approved drugs containing a pyrazole scaffold.

Case Study: Kinase Inhibitors

The pyrazole scaffold is particularly prevalent among protein kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. The pyrazole core often serves as a stable anchor, with substituents designed to interact with specific features of the ATP-binding pocket of the target kinase, thereby inhibiting its function and blocking downstream signaling pathways that promote cell proliferation. For example, Selpercatinib, a pyrazolo-pyridine hybrid, was the first drug specifically approved to treat cancers with a RET gene mutation or fusion.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., RET) GF->Receptor Binds Kinase Kinase Domain Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate ATP -> ADP Kinase->Substrate P Substrate_P Phosphorylated Substrate Response Cell Proliferation & Survival Substrate_P->Response Signal Transduction P Drug Pyrazole Inhibitor (e.g., Selpercatinib) Drug->Kinase Blocks ATP Binding P

Caption: Inhibition of a kinase signaling pathway by a pyrazole-based drug.

Part 5: Modern Frontiers - Computational and High-Throughput Exploration

Navigating the immense chemical space of pyrazole derivatives requires modern, efficient strategies. Computational chemistry and high-throughput screening (HTS) are indispensable tools for accelerating the discovery process.

Computational Chemistry
  • Virtual Screening: High-throughput virtual screening (HTVS) allows for the rapid, in-silico evaluation of vast libraries of virtual pyrazole compounds against a target protein's structure. This cost-effective approach helps prioritize compounds for synthesis and biological testing.

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure of pyrazole derivatives, helping to predict their reactivity and molecular properties.

  • Molecular Dynamics (MD) Simulations: MD simulations can explore the dynamic behavior of a pyrazole ligand within a protein's binding site, offering a more realistic view of the key interactions and binding stability.

High-Throughput Screening (HTS)

For projects where a structural model of the target is unavailable, or to empirically validate computational hits, HTS is the method of choice. This involves the automated testing of large libraries of physical compounds (which can include diverse pyrazole collections) against a biological assay. The combination of combinatorial chemistry to build pyrazole libraries and HTS to screen them remains a cornerstone of modern drug discovery.

Conclusion

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, validated by its repeated success in FDA-approved drugs. Its favorable physicochemical properties, metabolic stability, and synthetic tractability make it an ideal starting point for drug discovery campaigns. By understanding the fundamental principles of its synthesis, the logic of SAR, and leveraging modern computational and screening technologies, researchers can effectively explore the rich chemical space of pyrazole derivatives to develop the next generation of innovative medicines.

References

  • Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]

  • Poudyal, B., & G., B. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Al-Majid, A. M., & Barakat, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. Retrieved from [Link]

  • Fouad, M., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Alam, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Retrieved from [Link]

  • Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Retrieved from [Link]

  • Bîcu, E., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]

  • Alam, M. M., & Lee, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • Alam, M. M., & Lee, D. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • Lange, J. H. M., et al. (2005). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Grubert, L., et al. (n.d.). Preparation of pyrazole and its derivatives. Google Patents.
  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • (n.d.). Combinatorial Chemistry & High Throughput Screening. Bentham Science. Retrieved from [Link]

  • van den Heuvel, E. R. A., et al. (2007). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Priechodová, V., & Berkeš, D. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal. Retrieved from [Link]

  • Iannelli, P., et al. (2024). Representative drugs containing the pyrazole scaffold. ResearchGate. Retrieved from [Link]

  • Lisurek, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Retrieved from [Link]

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  • Iannelli, P., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals. Retrieved from [Link]

  • Hassan, A., et al. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. Retrieved from [Link]

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  • Sajjadifar, N., & Ghazimoradi, S. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Retrieved from [Link]

  • Al-Ostath, R. A., & El-Emam, A. A. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Tseng, S., et al. (2008). Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists. Journal of Medicinal Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine

Abstract & Scope This Application Note details a robust, scalable synthesis protocol for 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (Target Molecule). This compound serves as a critical heteroaromatic building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, scalable synthesis protocol for 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (Target Molecule). This compound serves as a critical heteroaromatic building block in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents where the pyrazole core functions as a bioisostere for amide or urea linkages.[1]

The protocol utilizes a convergent Knorr Pyrazole Synthesis strategy followed by functional group interconversion.[1] Unlike traditional routes that may suffer from regioselectivity issues or harsh conditions, this guide prioritizes operational simplicity, intermediate stability, and high-purity isolation suitable for gram-to-multigram scale preparation.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the pyrazole core via the condensation of a 1,3-bis-electrophile with hydrazine, followed by the transformation of the ester handle to the primary amine.[1]

Retrosynthesis target Target Molecule (Amine) amide Intermediate 3 (Primary Amide) target->amide Reduction (LiAlH4) ester Intermediate 2 (Ethyl Ester) amide->ester Amidation (NH3/MeOH) diketo Intermediate 1 (Diketo-enol) ester->diketo Cyclization (N2H4) start Starting Materials Methoxyacetone + Diethyl Oxalate diketo->start Claisen Condensation

Figure 1: Retrosynthetic logic flow from target amine to commercially available starting materials.

Detailed Experimental Protocol

Stage 1: Scaffold Construction (The Knorr Cyclization)

Objective: Synthesize Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate . Mechanism: Claisen condensation followed by double nucleophilic attack by hydrazine.[1]

Materials:
  • Reagent A: Methoxyacetone (CAS: 5878-19-3)[1]

  • Reagent B: Diethyl oxalate (CAS: 95-92-1)[1]

  • Base: Sodium ethoxide (21% wt in ethanol) or Potassium tert-butoxide (solid)

  • Cyclizing Agent: Hydrazine hydrate (50-60% aqueous solution)

  • Solvents: Absolute Ethanol (EtOH), Acetic Acid (AcOH)

Step-by-Step Procedure:
  • Claisen Condensation:

    • To a flame-dried 3-neck round-bottom flask (RBF) equipped with a dropping funnel and internal thermometer, add Sodium Ethoxide solution (1.2 equiv) under N2 atmosphere.

    • Cool to 0°C. Add Diethyl oxalate (1.1 equiv) dropwise over 15 minutes.

    • Add Methoxyacetone (1.0 equiv) dropwise, maintaining internal temperature <5°C. The solution will turn yellow/orange.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Checkpoint: TLC (50% EtOAc/Hex) should show consumption of ketone and formation of a polar enolate spot.[1]

    • Workup: Quench with 1M HCl until pH ~4. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo to yield the crude diketo-ester (Intermediate 1).[1] Note: This intermediate is unstable; proceed immediately.

  • Cyclization:

    • Dissolve crude Intermediate 1 in Ethanol (5 mL/g).

    • Cool to 0°C. Add Hydrazine hydrate (1.2 equiv) dropwise. Caution: Exothermic reaction.[1]

    • Once addition is complete, heat the reaction to Reflux (78°C) for 2 hours.

    • Isolation: Cool to RT. Concentrate the solvent to ~20% volume.[1] Pour into ice water. The pyrazole ester often precipitates as a solid.[1]

    • Filter the solid.[1][2][3] If no precipitate forms, extract with DCM, dry, and concentrate.[1]

    • Purification: Recrystallize from Ethanol/Heptane or purify via silica flash chromatography (0-5% MeOH in DCM).

Data Validation (Intermediate 2):

  • 1H NMR (DMSO-d6): δ 13.5 (br s, 1H, NH), 6.8 (s, 1H, Pyrazole-H4), 4.4 (s, 2H, CH2-O), 4.3 (q, 2H, Ester CH2), 3.3 (s, 3H, OMe), 1.3 (t, 3H, Ester CH3).[1]

Stage 2: Functional Group Transformation

Objective: Convert the ester to the primary amine via the amide.[1] Rationale: Direct reduction of ester to amine is difficult; the amide intermediate provides a controlled reduction pathway.[1]

Step 3: Amidation
  • Dissolve Intermediate 2 in 7N Ammonia in Methanol (10 equiv).

  • Seal the vessel (pressure tube preferred) and stir at 50°C for 12–16 hours.

  • Monitor: TLC should show complete conversion of the non-polar ester to the polar primary amide.[1]

  • Workup: Concentrate to dryness.[1][4] Triturate the residue with cold diethyl ether to yield 5-(methoxymethyl)-1H-pyrazole-3-carboxamide as a white solid.[1] Use directly.

Step 4: Reduction to Amine
  • Setup: Flame-dried 2-neck RBF, reflux condenser, N2 atmosphere.

  • Charge Lithium Aluminum Hydride (LiAlH4) (3.0 equiv) pellets/powder into dry THF (10 mL/g of amide). Cool to 0°C.[1]

  • Add the Amide (from Step 3) portion-wise as a solid or slurry in THF. Caution: Gas evolution (H2).

  • Warm to RT, then heat to Reflux for 6–12 hours.

  • Fieser Quench: Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g LiAlH4), then water (3 mL per g LiAlH4). Stir vigorously until a white granular precipitate forms.

  • Filtration: Filter through a Celite pad. Wash the pad with warm THF.[1]

  • Final Isolation: Concentrate the filtrate. The crude oil is the free base amine.[1]

  • Salt Formation (Optional but Recommended): Dissolve in minimal EtOH, add 4N HCl in Dioxane. The hydrochloride salt precipitates immediately.[1] Filter and dry.[1][2][3]

Analytical Summary & Specifications

ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity >97.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Consistent with Structure1H NMR, MS (ESI+)
Mass (M+H) 142.1 (Free Base)LC-MS

Key 1H NMR Signals (Free Base, CDCl3):

  • δ 6.20 (s, 1H): Pyrazole C4-H (Diagnostic singlet).

  • δ 4.50 (s, 2H): C5-CH2-OMe.

  • δ 3.90 (s, 2H): C3-CH2-NH2.[1]

  • δ 3.35 (s, 3H): O-CH3.

Workflow Logic & Process Map

ProcessMap cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: Functionalization S1 Condensation (NaOEt, 0°C) S2 Cyclization (N2H4, Reflux) S1->S2 Crude Diketo-ester S3 Amidation (NH3/MeOH) S2->S3 Purified Ester S4 Reduction (LiAlH4/THF) S3->S4 Primary Amide End Final Amine Salt S4->End HCl Salt Formation Start Raw Materials Start->S1

Figure 2: Operational workflow for the synthesis of the target pyrazole amine.

Safety & Troubleshooting

Critical Safety Hazards
  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable.[1] Use only in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.[1]

  • LiAlH4: Pyrophoric.[1] Reacts violently with water.[1] Ensure all glassware is oven-dried. Have a Class D fire extinguisher ready.

  • Sodium Ethoxide: Corrosive and moisture sensitive.[1]

Troubleshooting Guide
  • Issue: Low yield in Cyclization (Step 2).

    • Cause: Incomplete Claisen condensation or hydrolysis of the diketo-ester.[1]

    • Fix: Ensure anhydrous conditions in Step 1. Do not store the intermediate; cyclize immediately.

  • Issue: Amide not reducing (Step 4).

    • Cause: Pyrazole NH deprotonating and consuming hydride.[1]

    • Fix: Use 3.5–4.0 equivalents of LiAlH4.[1] Ensure reflux is vigorous.[1]

  • Issue: Product is water-soluble and lost during workup.

    • Fix: Avoid aqueous extraction for the final amine.[1] Use the "Fieser" solid quench method and filter.[1] If extraction is necessary, use n-Butanol or DCM/Isopropanol (3:1).[1]

References

  • Preparation of Pyrazole Carboxylic Acids

    • Title: Process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][2]

    • Source: CN111138289B (Patent).[1]

    • URL
    • Relevance: Describes the optimized conditions for Claisen condensation and hydrazine cycliz
  • General Synthesis of 3(5)

    • Title: 3(5)-Aminopyrazole.[1][5][6]

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).[1]

    • URL:[Link]

    • Relevance: Provides foundational background on pyrazole ring closure and stability.[1]

  • Reduction of Pyrazole Amides

    • Title: Synthesis and pharmacological evaluation of novel pyrazole deriv
    • Source:Journal of Chemical Sciences, 2022.[1][7]

    • URL:[Link][7]

    • Relevance: Discusses functional group tolerance and reduction str
  • Commercial Building Block Reference

    • Title: 5-(Methoxymethyl)-1H-pyrazol-3-amine (Analogous structure).[1][8]

    • Source: PubChem / BLDpharm Catalog.[1]

    • URL:[Link]

    • Relevance: Confirms stability and existence of the core structural motif.[1]

Sources

Application

Application Notes and Protocols for Pyrazole Derivatives in Agrochemical Research

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern agrochemical di...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern agrochemical discovery.[1][2][3] Its remarkable versatility allows for a wide range of structural modifications, leading to the development of potent herbicides, insecticides, and fungicides.[2][3][4] This guide provides an in-depth exploration of the application of pyrazole derivatives in agriculture, detailing their mechanisms of action, offering validated experimental protocols, and presenting key data to inform future research and development.

The success of pyrazole derivatives in crop protection stems from their ability to interact with specific biological targets in pests, weeds, and pathogens, often with high efficacy and selectivity.[5] Many commercial pesticides feature the pyrazole scaffold, a testament to its importance in the agrochemical industry.[3]

Pyrazole Derivatives as Herbicides: Targeting Plant Vital Pathways

Pyrazole-based herbicides have emerged as critical tools for weed management, offering broad-spectrum control and, in many cases, excellent crop safety.[6] Their primary modes of action involve the inhibition of essential plant enzymes, leading to rapid and effective weed control.

Mechanism of Action: Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

A significant class of pyrazole herbicides function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[7][8] HPPD is a key enzyme in the biosynthesis of plastoquinone, a vital cofactor for phytoene desaturase in the carotenoid biosynthesis pathway.[8] By blocking HPPD, these herbicides prevent the formation of carotenoids, which are essential for protecting chlorophyll from photooxidation. This leads to characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.[7]

Application Note: Pyrasulfotole - A Case Study in HPPD Inhibition

Pyrasulfotole is a potent HPPD-inhibiting herbicide that provides effective post-emergence control of numerous broadleaf weeds in cereal crops.[9] Its chemical structure is optimized for high affinity to the active site of the HPPD enzyme. Understanding the interaction between pyrasulfotole and HPPD at a molecular level is crucial for designing next-generation herbicides with improved efficacy and resistance management profiles.

Experimental Protocol: Synthesis of a Pyrazole-based HPPD Inhibitor Core

This protocol outlines a general synthesis for a pyrazole scaffold commonly found in HPPD-inhibiting herbicides. The most common synthesis method involves the reaction of 1,3-diketones with hydrazine derivatives.[2][4]

Materials:

  • Substituted 1,3-diketone

  • Hydrazine hydrate or substituted hydrazine

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Dissolve the substituted 1,3-diketone (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired pyrazole derivative.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux reaction.

  • Acetic Acid Catalyst: Protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by hydrazine.

  • Reflux: Increases the reaction rate by providing the necessary activation energy for the condensation reaction.

Data Presentation: Key Pyrazole Herbicides
Active Ingredient Trade Name (Example) Mechanism of Action Primary Crop Use
PyrasulfotoleHuskie®HPPD inhibitorCereals
TopramezoneImpact®HPPD inhibitorCorn
BenzofenapYukawide®HPPD inhibitorRice
Pyraflufen-ethylEcopart®Protoporphyrinogen oxidase (PPO) inhibitorVarious

Pyrazole Derivatives as Insecticides: Disrupting the Nervous System

Phenylpyrazole insecticides are a prominent class of compounds known for their high efficacy against a broad spectrum of insect pests.[10] Their neurotoxic mode of action makes them particularly effective.

Mechanism of Action: GABA-gated Chloride Channel Blockers

The primary target of phenylpyrazole insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[10] These insecticides act as non-competitive blockers of this channel.[11] By binding to the channel, they prevent the influx of chloride ions into the neuron, leading to hyperexcitation of the central nervous system, convulsions, and ultimately, insect death.[11] This target site is different in mammals, providing a degree of selectivity.[10]

Application Note: Fipronil - A Broad-Spectrum Phenylpyrazole Insecticide

Fipronil is a widely used phenylpyrazole insecticide valued for its effectiveness against a range of agricultural and urban pests. Its chemical structure features a central pyrazole ring with a phenyl group attached to one of the nitrogen atoms.[10] Understanding the structure-activity relationships of fipronil and its analogs is key to developing new insecticides with improved safety profiles and to combat emerging resistance.

Experimental Protocol: Insecticidal Bioassay (Contact Toxicity)

This protocol describes a method to assess the contact toxicity of a novel pyrazole derivative against a model insect, such as the fruit fly (Drosophila melanogaster) or the common housefly (Musca domestica). Bioassays are fundamental tools in the research and development of agricultural products.[12]

Materials:

  • Test pyrazole compound dissolved in a suitable solvent (e.g., acetone) at various concentrations.

  • Control solution (solvent only).

  • Model insects (e.g., adult houseflies).

  • Microsyringe or micropipette.

  • Vented holding containers with a food source.

  • Dissecting microscope.

Procedure:

  • Anesthetize the insects lightly with CO2.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with the solvent alone.

  • Place the treated insects in the holding containers with food and water.

  • Maintain the containers at a constant temperature and humidity.

  • Assess mortality at predetermined time points (e.g., 24, 48, and 72 hours).

  • Calculate the lethal dose (LD50) using appropriate statistical software.

Self-Validating System:

  • The inclusion of a solvent-only control ensures that any observed mortality is due to the test compound and not the solvent.

  • A positive control with a known insecticide can be included to validate the assay's sensitivity.

  • Multiple concentrations are used to establish a dose-response relationship.

Data Presentation: Prominent Pyrazole Insecticides
Active Ingredient Trade Name (Example) Mechanism of Action Primary Target Pests
FipronilRegent®GABA-gated chloride channel blockerTermites, ants, fleas, ticks, cockroaches
TolfenpyradHachi-Hachi®Mitochondrial Electron Transport Inhibitor (METI)Thrips, aphids, whiteflies
TebufenpyradPyranica®Mitochondrial Electron Transport Inhibitor (METI)Mites

Pyrazole Derivatives as Fungicides: Inhibiting Fungal Respiration

Pyrazole carboxamides represent a significant and rapidly growing class of fungicides, particularly those that act as succinate dehydrogenase inhibitors (SDHIs).[5] These compounds are crucial for controlling a wide range of fungal diseases in various crops.

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

SDHI fungicides target Complex II of the mitochondrial respiratory chain, the enzyme succinate dehydrogenase.[13] By binding to the ubiquinone-binding site of the SDH enzyme, they block the transfer of electrons from succinate to ubiquinone.[14] This disruption of the fungal respiratory chain inhibits ATP production, leading to the cessation of fungal growth and development.[13][15]

Application Note: Bixafen - A Potent Pyrazole Carboxamide SDHI

Bixafen is a broad-spectrum pyrazole carboxamide fungicide with excellent protective and curative properties. It is highly effective against a variety of fungal pathogens in cereals and other crops. The design of bixafen and other SDHIs involves the strategic placement of substituents on the pyrazole ring and the amide side chain to optimize binding to the target enzyme.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol details a method for evaluating the in vitro efficacy of a pyrazole derivative against a plant pathogenic fungus, such as Botrytis cinerea or Fusarium graminearum.

Materials:

  • Test pyrazole compound dissolved in a suitable solvent (e.g., DMSO).

  • Potato Dextrose Agar (PDA) medium.

  • Petri dishes.

  • Actively growing culture of the target fungus.

  • Cork borer.

  • Incubator.

Procedure:

  • Prepare PDA medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Add the test compound to the molten PDA at various final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it in the center of each PDA plate.

  • Incubate the plates at the optimal growth temperature for the fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 (Effective Concentration to inhibit 50% of growth).

Causality Behind Experimental Choices:

  • PDA Medium: Provides the necessary nutrients for fungal growth.

  • Mycelial Plug from Active Culture: Ensures that the fungus is in a viable and actively growing state.

  • Solvent Control: Differentiates the effect of the test compound from any potential inhibitory effects of the solvent.

Data Presentation: Important Pyrazole Fungicides
Active Ingredient Trade Name (Example) Chemical Class Primary Target Pathogens
BixafenAviator® XproPyrazole Carboxamide (SDHI)Septoria, Puccinia, Fusarium
PenthiopyradFontelis®Pyrazole Carboxamide (SDHI)Sclerotinia, Botrytis, Rhizoctonia
FluxapyroxadXemium®Pyrazole Carboxamide (SDHI)Powdery mildew, rusts, leaf spots
SedaxaneVibrance®Pyrazole Carboxamide (SDHI)Seed- and soil-borne diseases

Structure-Activity Relationships (SAR) and Future Perspectives

The development of new pyrazole-based agrochemicals is heavily reliant on understanding their structure-activity relationships (SAR).[16][17][18][19] Minor modifications to the substituents on the pyrazole ring can significantly impact a compound's biological activity, selectivity, and pharmacokinetic properties.[4] For instance, in the case of SDHI fungicides, the nature of the substituents on the pyrazole ring and the amide portion of the molecule are critical for potent binding to the target enzyme.[19]

Future research in this area will likely focus on:

  • Rational Design: Utilizing computational modeling and molecular docking studies to design novel pyrazole derivatives with enhanced target affinity and selectivity.

  • Resistance Management: Developing new pyrazole compounds with novel modes of action or that are effective against resistant pest and pathogen populations.

  • Improved Safety and Environmental Profile: Designing derivatives with lower toxicity to non-target organisms and greater environmental degradability.[5]

Visualizations

Agrochemical_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening & Optimization cluster_Development Development & Registration Target_Identification Target Identification Lead_Generation Lead Generation (e.g., Pyrazole Scaffold) Target_Identification->Lead_Generation Synthesis Chemical Synthesis of Derivatives Lead_Generation->Synthesis SAR_Studies Structure-Activity Relationship (SAR) Synthesis->SAR_Studies In_Vitro_Assays In Vitro Bioassays (Enzyme Inhibition) SAR_Studies->In_Vitro_Assays In_Vivo_Assays In Vivo Bioassays (Whole Organism) In_Vitro_Assays->In_Vivo_Assays Lead_Optimization Lead Optimization In_Vivo_Assays->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials Toxicology_Studies Toxicology & Environmental Fate Studies Field_Trials->Toxicology_Studies Registration Regulatory Submission & Registration Toxicology_Studies->Registration

Caption: A generalized workflow for the discovery and development of novel agrochemicals.

GABA_Receptor_Inhibition cluster_neuron Postsynaptic Neuron Membrane GABA_Receptor GABA-gated Chloride Channel Chloride Ion (Cl-) Pore Hyperexcitation Hyperexcitation & Neurotoxicity GABA_Receptor->Hyperexcitation Prevents Cl- Influx GABA GABA Neurotransmitter GABA->GABA_Receptor Binds & Opens Channel Pyrazole_Insecticide Phenylpyrazole Insecticide (e.g., Fipronil) Pyrazole_Insecticide->GABA_Receptor:c Blocks Channel Cl_ions_out Cl- Cl_ions_out->GABA_Receptor:c Normal Influx (Inhibition) Cl_ions_in Cl-

Caption: Mechanism of action of phenylpyrazole insecticides on the GABA-gated chloride channel.

SDHI_Fungicide_MOA cluster_Mitochondrion Fungal Mitochondrion TCA_Cycle Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase - SDH) ETC Electron Transport Chain (ETC) Complex_II->ETC Electrons passed to Fumarate Fumarate Complex_II->Fumarate to produce No_ATP ATP Production Blocked Complex_II->No_ATP Disrupts Electron Flow ATP_Synthase ATP Synthase Succinate->Complex_II is oxidized by SDHI_Fungicide Pyrazole SDHI Fungicide (e.g., Bixafen) SDHI_Fungicide->Complex_II Binds & Inhibits Fungal_Death Fungal Cell Death No_ATP->Fungal_Death

Caption: Mechanism of action of SDHI fungicides in the fungal mitochondrial respiratory chain.

References

  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from Royalchem website: [Link]

  • ACS Publications. (2025, November 21). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007026834A1 - Pyrazole derivatives and herbicides for agricultural and horticultural use.
  • PMC - NIH. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpyrazole insecticides. Retrieved from [Link]

  • The Essential Role of Pyrazole Intermediates in Modern Herbicides. (n.d.). Retrieved from [Link]

  • ResearchGate. (2019, July 22). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite. Retrieved from [Link]

  • Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025, September 11). Retrieved from [Link]

  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Sedaxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Mode of action of pyrazoles and pyridazinones. Retrieved from [Link]

  • PubMed. (2024, February 21). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on.... Retrieved from [Link]

  • PMC - NIH. (2019, November 20). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A Short Review on Pyrazole Derivatives and their Applications. Retrieved from [Link]

  • ResearchGate. (2017, January 3). BIOASSAYS FOR SCREENINGS AND QUALITY CONTROL OF PRODUCTS WITH INSECTICIDAL, FUNGICIDAL AND NEMATOCIDAL ACTIVITY, BASED ON PLANT EXTRACTS, MICROORGANISMS AND CHEMICAL MOLECULES (pp 136-139). Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • UGA. (2019, March 15). SDHI fungicides and turfgrass disease control: An overview. Turf and Ornamental Pest Management. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Retrieved from [Link]

  • Eurofins. (2024, September 12). Agrochemical Biological Assessment. Agroscience Services. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010130767A2 - Fungicide pyrazole carboxamides derivatives.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Retrieved from [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). Retrieved from [Link]

  • PubMed. (2021, November 16). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. Retrieved from [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2026, January 12). Retrieved from [Link]

  • PubMed. (n.d.). Bioassay techniques for evaluating pesticides against Dermatophagoides spp. (Acari: Pyroglyphidae). Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • FRAC. (n.d.). SDHI Fungicides. Retrieved from [Link]

  • YouTube. (2023, March 15). Conducting A Bioassay. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Retrieved from [Link]

Sources

Method

Application Note: Antimicrobial Profiling of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine Derivatives

Executive Summary & Scientific Rationale The surge in multidrug-resistant (MDR) pathogens has necessitated the exploration of novel nitrogen-containing heterocycles. Pyrazole derivatives have emerged as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The surge in multidrug-resistant (MDR) pathogens has necessitated the exploration of novel nitrogen-containing heterocycles. Pyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry due to their ability to interact with diverse biological targets, including bacterial DNA gyrase and topoisomerase IV.

This guide focuses on 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine , a specific structural class designed to optimize two key pharmacological parameters:

  • The Methanamine Moiety: Provides a primary amine (

    
    ) that is protonated at physiological pH, facilitating electrostatic interaction with the negatively charged bacterial cell envelope and specific anionic pockets in enzyme active sites.
    
  • The Methoxymethyl Group: Enhances lipophilicity (

    
    ) modulation, improving membrane permeability while maintaining water solubility compared to purely alkylated pyrazoles.
    

This document provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of these derivatives, moving from compound handling to mechanistic validation.

Compound Handling & Stock Preparation

Critical Causality: Pyrazole derivatives often exhibit poor aqueous solubility in their neutral form. Improper solubilization leads to micro-precipitation in aqueous buffers, causing false-negative MIC results.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO). DMSO is preferred over ethanol due to its lower volatility and ability to solubilize polar-apolar hybrid molecules like pyrazoles.

  • Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.

    • Calculation: Weigh

      
       mg of powder. Add 
      
      
      
      mL of DMSO.
    • Vortexing: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Protocol B: Working Solution (Assay Day)
  • Dilution: Dilute the master stock 1:100 in the assay medium (e.g., Mueller-Hinton Broth) to achieve a starting concentration of 100 µg/mL containing 1% DMSO.

  • Validation: Visually inspect for turbidity. If the compound precipitates upon addition to broth, a co-solvent strategy (e.g., 5% Tween-80) may be required, though 1% DMSO is generally tolerated by bacteria.

In Vitro Antimicrobial Assays[1][2]

Workflow Visualization

The following diagram outlines the logical progression of the screening cascade.

AntimicrobialWorkflow Stock Stock Preparation (DMSO) MIC MIC Determination (Broth Microdilution) Stock->MIC Dilute MBC MBC Determination (Agar Plating) MIC->MBC Select >MIC wells TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Select 1x, 2x, 4x MIC MOA Mechanism of Action (Gyrase Inhibition) TimeKill->MOA If Bactericidal

Figure 1: Sequential workflow for antimicrobial profiling. MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Protocol C: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines. Rationale: Microdilution is preferred over agar diffusion for hydrophobic compounds because diffusion rates in agar can be limiting, leading to false resistance data.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (

    
    ) are critical for bridging the lipopolysaccharide (LPS) layer in Gram-negatives; omitting them artificially increases susceptibility.
    
  • 96-well polystyrene plates (U-bottom).

  • Bacterial inoculum:

    
     CFU/mL.
    

Steps:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12.

  • Compound Addition: Add 200 µL of working solution (e.g., 128 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.

    • Result: Linear dilution range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Controls: Col 11 (Growth Control: Bacteria + Solvent), Col 12 (Sterility Control: Media only).

  • Inoculation: Add 100 µL of standardized bacterial suspension (

    
     CFU/mL) to wells 1-11. Final assay volume = 200 µL; Final bacterial load = 
    
    
    
    CFU/mL.
  • Incubation: 16–20 hours at 37°C (aerobic).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

Protocol D: Time-Kill Kinetics

Rationale: MIC tells you how much drug stops growth; Time-Kill tells you how fast it kills. This distinguishes bacteriostatic (inhibits growth) from bactericidal (kills) activity.

Steps:

  • Preparation: Prepare tubes with CAMHB containing the compound at 1x, 2x, and 4x MIC .

  • Inoculation: Inoculate to a final density of

    
     CFU/mL.
    
  • Sampling: Withdraw aliquots at

    
     hours.
    
  • Quantification: Serially dilute aliquots in saline and plate onto nutrient agar. Incubate overnight.

  • Analysis: Plot

    
     vs. Time.
    
    • Bactericidal:

      
       reduction (99.9% kill) within 24h.
      
    • Bacteriostatic:

      
       reduction.
      

Mechanism of Action: DNA Gyrase Inhibition

Hypothesis: Pyrazole derivatives often target the ATP-binding domain of the GyrB subunit of bacterial DNA gyrase. The methanamine group likely mimics the interaction of the natural substrate or known inhibitors (e.g., novobiocin).

Assay Principle: DNA Supercoiling Assay

This cell-free assay measures the ability of the compound to inhibit the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase.

MOA_Pathway RelaxedDNA Relaxed Plasmid DNA (Substrate) Gyrase DNA Gyrase Enzyme + ATP RelaxedDNA->Gyrase Gel Agarose Gel Electrophoresis (Readout) RelaxedDNA->Gel Complex Enzyme-Inhibitor Complex (Blocked ATPase Activity) Gyrase->Complex Supercoiled Supercoiled DNA (Product) Gyrase->Supercoiled Normal Function Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->Gyrase Binding Complex->Supercoiled Inhibition (X) Supercoiled->Gel

Figure 2: Mechanism of Action hypothesis. Inhibition prevents the formation of supercoiled DNA, visible as a migration shift in electrophoresis.

Protocol:

  • Reaction Mix: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM

    
    , 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin.
    
  • Substrate: 0.5 µg relaxed pBR322 plasmid DNA.

  • Enzyme: 1 Unit of E. coli DNA Gyrase.

  • Inhibitor: Add 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine at varying concentrations (0.1 – 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add stop buffer (EDTA, SDS, bromophenol blue).

  • Analysis: Run on 1% agarose gel.

    • Result: Active gyrase produces a fast-migrating supercoiled band. Inhibited gyrase leaves the DNA in the slow-migrating relaxed state.

Data Reporting & Analysis

When reporting results, avoid qualitative terms like "good activity." Use quantitative metrics.

MetricDefinitionCalculation/Criteria
MIC Minimum Inhibitory ConcentrationLowest conc.[1] with no visible growth.
MBC Minimum Bactericidal ConcentrationLowest conc. killing

of inoculum.
IC

Half-maximal Inhibitory ConcentrationConcentration inhibiting 50% of enzyme activity (Gyrase assay).
Selectivity Index (SI) Safety margin

. Desirable SI

.

Statistical Note: All biological assays must be performed in biological triplicate (


). Error bars in plots should represent Standard Deviation (SD).

References

  • Nitrogen Heterocycles in Medicinal Chemistry

    • Title: Pyrazole derivatives as potential antibacterial agents.[2][3][1][4][5][6][7][8]

    • Source: European Journal of Medicinal Chemistry.[4][8]

    • URL:[Link]

  • CLSI Standards

    • Title: M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
    • Source: Clinical and Labor
    • URL:[Link]

  • Mechanism of Action (Gyrase)

    • Title: Structure-activity relationships of pyrazole deriv
    • Source: Bioorganic & Medicinal Chemistry Letters.[8]

    • URL:[Link]

  • Lipophilicity & Permeability

    • Title: The role of lipophilicity in the antibacterial activity of pyrazole derivatives.[7]

    • Source: Journal of Chemical Inform
    • URL:[Link]

Sources

Application

Application Notes &amp; Protocols: 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine as a Versatile Building Block in Advanced Material Synthesis

Abstract This document provides a comprehensive technical guide on the potential applications of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine in material science. While direct applications of this specific molecule a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine in material science. While direct applications of this specific molecule are emerging, its unique structural features—a chelating pyrazole ring, a flexible methoxymethyl group, and a reactive primary amine—position it as a highly promising building block for a new generation of functional materials. We present detailed protocols for its utilization as a ligand in the synthesis of Metal-Organic Frameworks (MOFs), as a monomer for the creation of novel polyamides, and as a surface functionalization agent for inorganic nanoparticles. These protocols are designed to be self-validating, with integrated characterization steps to ensure experimental success.

Introduction: The Promise of Functionalized Pyrazoles in Material Science

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, but its potential in material science is a rapidly expanding field of research.[1][2] Pyrazole derivatives are increasingly recognized for their thermal stability, unique electronic properties, and their capacity for functionalization, making them ideal candidates for the design of advanced materials.[3] The subject of this guide, 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine, is a bifunctional molecule offering a compelling combination of a coordinating pyrazole ring and a reactive aminomethyl group. This duality allows for its participation in both coordination chemistry and polymer synthesis, opening avenues for the creation of materials with tailored properties.

The nitrogen atoms of the pyrazole ring can act as effective ligands for a wide range of metal ions, facilitating the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[4][5][6] MOFs are a class of crystalline porous materials with exceptionally high surface areas, tunable pore sizes, and versatile functionalities, making them suitable for applications in gas storage, catalysis, and sensing.[4][7] The primary amine of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine provides a reactive handle for covalent bond formation, enabling its use as a monomer in polymerization reactions or as an anchor for surface modification.

This guide will explore three key potential applications of this versatile molecule, providing detailed, field-proven protocols to empower researchers in their exploration of novel materials.

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine is crucial for its safe handling and effective application.

PropertyValueSource
Molecular Formula C₆H₁₁N₃OPubChem
Molecular Weight 141.17 g/mol PubChem
CAS Number 1027754-60-4[8]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in water and polar organic solventsInferred

Safety & Handling: While specific toxicity data for this compound is not readily available, analogous pyrazole-containing methanamines are known to be skin and eye irritants.[9][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: Synthesis of a Pyrazole-Functionalized Metal-Organic Framework (MOF)

The bifunctional nature of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine makes it an excellent candidate as a co-ligand in the synthesis of functionalized MOFs. The pyrazole moiety can coordinate to the metal centers, while the aminomethyl group remains available for post-synthetic modification, introducing new functionalities into the MOF pores.

Rationale for Experimental Design

This protocol describes the solvothermal synthesis of a mixed-ligand MOF using a combination of a standard dicarboxylic acid linker (e.g., terephthalic acid) and 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine as a functional co-ligand with a zinc nitrate salt as the metal source. The choice of a mixed-ligand system allows for the incorporation of the desired functionality without compromising the structural integrity of the framework.

Experimental Workflow: MOF Synthesis

MOF_Synthesis_Workflow A Reactant Preparation B Solvothermal Reaction A->B Combine in vial C Isolation & Washing B->C Cool & centrifuge D Activation C->D Solvent exchange E Characterization D->E Analyze

Caption: Workflow for the synthesis and characterization of a pyrazole-functionalized MOF.

Step-by-Step Protocol
  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of N,N-dimethylformamide (DMF).

    • Add 0.08 mmol of terephthalic acid (H₂BDC).

    • Add 0.02 mmol of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine.

    • Sonicate the mixture for 5 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Seal the vial tightly.

    • Place the vial in a preheated oven at 120 °C for 24 hours. The elevated temperature and pressure facilitate the formation of the crystalline MOF structure.

  • Isolation and Washing:

    • After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Centrifuge the reaction mixture to collect the crystalline product.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • Subsequently, wash with a volatile solvent such as ethanol (3 x 10 mL) to displace the high-boiling DMF.

  • Activation:

    • To activate the MOF and remove residual solvent from the pores, immerse the washed solid in fresh ethanol for 24 hours.

    • Decant the ethanol and dry the sample under vacuum at 150 °C for 12 hours.

  • Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the incorporation of both the dicarboxylate linker and the pyrazole-amine co-ligand. Look for characteristic peaks for the amine N-H stretching and bending vibrations.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

    • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.

Application II: Synthesis of a Novel Polyamide

The primary amine of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine can undergo polycondensation with a diacyl chloride to form a polyamide. The resulting polymer will have pyrazole moieties regularly spaced along the polymer backbone, which can impart unique properties such as metal-chelating capabilities and altered thermal stability.

Rationale for Experimental Design

This protocol details the interfacial polymerization of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine with a diacyl chloride (e.g., terephthaloyl chloride). Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at room temperature. The pyrazole rings are expected to enhance the thermal stability of the resulting polymer.

Reaction Scheme: Polyamide Synthesis

Polyamide_Synthesis cluster_reactants Reactants cluster_product Product A 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine C Pyrazole-Functionalized Polyamide A->C B Terephthaloyl Chloride B->C

Caption: Polycondensation reaction for the synthesis of a pyrazole-containing polyamide.

Step-by-Step Protocol
  • Aqueous Phase Preparation:

    • Dissolve 1.0 mmol of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine and 2.0 mmol of sodium carbonate (as an acid scavenger) in 20 mL of deionized water.

  • Organic Phase Preparation:

    • Dissolve 1.0 mmol of terephthaloyl chloride in 20 mL of a water-immiscible organic solvent (e.g., dichloromethane).

  • Interfacial Polymerization:

    • Carefully layer the organic phase on top of the aqueous phase in a beaker.

    • A film of the polyamide will form at the interface of the two layers.

    • Gently grasp the film with forceps and pull it out of the beaker as a continuous "rope".

    • Wind the polymer rope onto a rotating rod.

  • Washing and Drying:

    • Wash the collected polymer thoroughly with water to remove any unreacted amine and sodium carbonate.

    • Subsequently, wash with ethanol to remove the organic solvent.

    • Dry the polyamide in a vacuum oven at 60 °C for 24 hours.

  • Characterization:

    • FT-IR Spectroscopy: To confirm the formation of the amide bond (characteristic C=O and N-H stretching vibrations).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure of the polymer.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polyamide.

    • Differential Scanning Calorimetry (DSC) and TGA: To evaluate the thermal properties (glass transition temperature, melting point, and decomposition temperature) of the polymer.

Application III: Surface Functionalization of Nanoparticles

The aminomethyl group of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine can be used to functionalize the surface of inorganic nanoparticles (e.g., silica or gold nanoparticles). This surface modification can improve the dispersibility of the nanoparticles in various media and introduce metal-chelating sites on their surface.

Rationale for Experimental Design

This protocol describes the functionalization of silica nanoparticles with 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine via a silane coupling agent. The coupling agent first reacts with the hydroxyl groups on the silica surface and then with the amine group of the pyrazole derivative, creating a stable covalent linkage.

Experimental Workflow: Nanoparticle Functionalization

Nanoparticle_Functionalization A Nanoparticle Suspension B Silane Coupling A->B Add coupling agent C Pyrazole Ligand Attachment B->C Add pyrazole derivative D Washing & Drying C->D Centrifuge & wash E Characterization D->E Analyze

Sources

Method

In vitro evaluation of pyrazole compounds as enzyme inhibitors

Executive Summary & Introduction The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including Celecoxib (COX-2 inhibitor), Ruxo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Introduction

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Crizotinib (ALK/ROS1 inhibitor). Its privileged status stems from its ability to mimic the adenine ring of ATP, making it exceptionally effective in targeting the ATP-binding pockets of kinases, as well as acting as a rigid linker in other enzyme active sites.

However, the evaluation of pyrazole derivatives presents specific challenges. Their planarity can lead to π-stacking aggregation , resulting in false-positive "promiscuous" inhibition. Furthermore, their lipophilicity requires careful solvent management to prevent precipitation during aqueous assays.

This Application Note provides a rigorous, self-validating framework for the in vitro characterization of pyrazole compounds. Moving beyond generic screening, we detail protocols for solubility optimization, high-throughput screening (HTS), potency determination (


), and kinetic mechanism of action (MOA) analysis.

The Evaluation Pipeline

The following workflow outlines the critical path from compound synthesis to validated lead characterization.

PyrazolePipeline Start Pyrazole Library Synthesis Solubility Pre-Analytical Solubility Check (DMSO/Buffer) Start->Solubility Primary Primary Screen (Single Dose @ 10µM) Solubility->Primary Pass Primary->Start No Hits (SAR Refinement) Counter Counter Screen (Aggregation/Interference) Primary->Counter Hits (>50% Inh) Counter->Start Artifacts IC50 Dose-Response (IC50 Determination) Counter->IC50 True Positives MOA Kinetic Analysis (Lineweaver-Burk) IC50->MOA Potent Leads

Figure 1: Critical path for evaluating pyrazole-based inhibitors. Note the mandatory "Counter Screen" step to eliminate false positives caused by aggregation, a common artifact with planar pyrazole scaffolds.

Pre-Assay Considerations: Solubility & Handling

Expert Insight: Pyrazoles are often hydrophobic. A common failure mode in enzymatic assays is "compound crash-out" upon dilution from DMSO into aqueous buffer, leading to erratic data or false inhibition due to light scattering.

  • Stock Preparation: Dissolve compounds to 10 mM or 20 mM in 100% anhydrous DMSO.

  • Tolerance Check: Determine the enzyme's DMSO tolerance limit. Most kinases tolerate 1–5% DMSO, but this must be empirically validated.

  • Intermediate Dilution: Do not dilute directly from 100% DMSO to the assay well. Create an intermediate dilution (e.g., 10x concentration in buffer with 10% DMSO) to ensure solubility before adding to the enzyme.

Protocol 1: Primary Screening (Kinase Focus)

This protocol uses a generic ADP-detection format (e.g., ADP-Glo™ or coupled enzyme assay), as pyrazoles are predominantly kinase inhibitors.

Objective: Identify "hits" showing >50% inhibition at a fixed concentration (typically 10 µM).

Reagents:
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35 (detergent prevents aggregation).
    
  • Substrate: ATP (at

    
     concentration) and Peptide Substrate.
    
  • Controls:

    • High Control (HC): Enzyme + Substrate + DMSO (No Inhibitor) = 100% Activity.

    • Low Control (LC): No Enzyme (or excess Staurosporine) = 0% Activity.

Step-by-Step Workflow:
  • Plate Prep: Dispense 2.5 µL of 4x Compound (in buffer/DMSO) into 384-well low-volume white plates. Final conc: 10 µM.[1]

  • Enzyme Addition: Add 2.5 µL of 4x Enzyme. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of 2x ATP/Substrate mix.

    • Note: ATP concentration must be set equal to its

      
       value. If [ATP] >> 
      
      
      
      , you may miss ATP-competitive inhibitors (the most common mode for pyrazoles).
  • Incubation: Incubate for 60 min at RT (linear phase).

  • Detection: Add detection reagent (e.g., ADP-Glo reagent) per manufacturer instructions. Read Luminescence.

Data Validation Criteria:

Calculate the Z-Factor (


) for the plate:


  • Pass:

    
    .
    
  • Fail:

    
     (Check pipetting errors or reagent stability).
    

Protocol 2: Potency Determination ( )

Once hits are validated, potency is quantified.

Experimental Setup:

  • Concentration Range: 10-point serial dilution (1:3). Top concentration typically 100 µM down to ~0.5 nM.

  • Replicates: Triplicate (

    
    ) for statistical robustness.
    

Data Analysis: Fit data to the 4-Parameter Logistic (4PL) Equation :



Table 1: Interpreting Hill Slope Values

Hill Slope Interpretation Action
~ 1.0 Ideal 1:1 binding stoichiometry. Proceed to MOA.
> 1.5 Positive cooperativity or aggregation . Run detergent sensitivity test (add 0.1% Triton X-100).

| < 0.8 | Negative cooperativity or multiple binding sites. | Re-check purity of compound. |

Protocol 3: Mechanism of Action (Kinetic Analysis)

To design better drugs, you must know how the pyrazole inhibits the enzyme. Most pyrazoles target the ATP-binding site (Competitive), but allosteric inhibitors (Non-Competitive) are highly valuable for selectivity.

Methodology: Perform the enzymatic assay at varying concentrations of Substrate (ATP) and Inhibitor.

  • Substrate Gradients: 0.5x, 1x, 2x, 4x, and 8x

    
     of ATP.
    
  • Inhibitor Gradients: 0, 0.5x, 1x, and 2x the

    
     value.
    
  • Plotting: Generate a Lineweaver-Burk Plot (Double Reciprocal Plot:

    
     vs 
    
    
    
    ).
Visualizing the Mechanism

MOALogic Start Analyze Lineweaver-Burk Plot (Inhibitor Lines) IntersectY Do lines intersect at the Y-axis (1/Vmax)? Start->IntersectY Competitive COMPETITIVE INHIBITION Vmax: Unchanged Km: Increases (Typical for Pyrazoles) IntersectY->Competitive Yes CheckX Do lines intersect at the X-axis (-1/Km)? IntersectY->CheckX No NonComp NON-COMPETITIVE Vmax: Decreases Km: Unchanged (Allosteric Binder) CheckX->NonComp Yes Mixed MIXED INHIBITION Vmax: Decreases Km: Changes (Complex Binding) CheckX->Mixed No (Intersect in Q2/Q3)

Figure 2: Decision logic for determining Mechanism of Action (MOA). Pyrazoles targeting the hinge region of kinases typically follow the green "Competitive" path.

Troubleshooting & Artifact Management

Issue: Aggregation-Based Inhibition Planar aromatic compounds like pyrazoles can form colloidal aggregates that sequester enzymes, looking like potent inhibitors.

  • Test: Add 0.01% to 0.1% Triton X-100 or CHAPS to the assay buffer.

  • Result: If inhibition disappears with detergent, the compound is an aggregator (false positive). If inhibition persists, it is a specific binder.

Issue: Fluorescence Interference Some substituted pyrazoles (e.g., those with extended conjugation) may fluoresce.

  • Mitigation: Use "Red-shifted" assay readouts (e.g., TR-FRET using Europium/Allophycocyanin) to avoid overlap with the blue/green fluorescence typical of small organic molecules.

References

  • Ansari, A. et al. (2017). Pyrazole scaffolds: A review of recent progress in the development of kinase inhibitors. European Journal of Medicinal Chemistry.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[2]

  • Shoichet, B. K. (2006). Screening in a spirit of false discovery: Aggregation-based inhibition. Nature Drug Discovery.

  • Zhang, J. et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening.

  • Fabbro, D. et al. (2015). Ten things you should know about protein kinases: IUPHAR Review 14. British Journal of Pharmacology.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in pyrazole functionalization

Topic: Overcoming Challenges in Pyrazole Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Online | Tier: A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in Pyrazole Functionalization Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Status: Online | Tier: Advanced Synthesis Support

Welcome to the Pyrazole Functionalization Support Center. Pyrazoles are privileged scaffolds in drug discovery (e.g., Ruxolitinib, Celecoxib), yet their ambident reactivity often leads to frustrating regioisomeric mixtures and purification bottlenecks.

This guide bypasses standard textbook definitions to address the "why" and "how" of failure points in pyrazole synthesis.

🛑 Module 1: The "Isomer Nightmare" (N-Alkylation Regiocontrol)

User Issue: "I reacted my 3-substituted pyrazole with an alkyl halide and got a 60:40 mixture of N1 and N2 isomers. How do I get single-isomer selectivity?"

🔬 Technical Insight: The Tautomer Trap

Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). The ratio depends on solvent polarity and substituents.
  • Mechanism: Under basic conditions (NaH, K2CO3), you generate the pyrazolide anion. This anion has two nucleophilic sites.

  • The Rule of Thumb:

    • Sterics: Alkylation generally favors the less hindered nitrogen (distal to the bulky C3-substituent).

    • Electronics: If you have an electron-withdrawing group (EWG) at C3, the lone pair on the adjacent nitrogen (N2) is less nucleophilic due to inductive effects, favoring alkylation at N1 .

🛠️ Troubleshooting Protocol: Regioselective N-Alkylation

Scenario A: You need the "Sterically Crowded" Isomer Direct alkylation will fail. Use the Blocking Group Strategy .

  • Step 1: Protect the less hindered nitrogen (N1) with a transient group (e.g., THP, SEM, or even a simple Acetyl group).

  • Step 2: This forces the remaining nitrogen (N2) to react, or allows you to purify the N1-protected intermediate.

  • Step 3: Alkylate N2 using a strong alkylating agent (e.g., Meerwein's salt or Alkyl Triflate) to form the quaternary salt.

  • Step 4: Deprotect.

Scenario B: You need N-Arylation (The Chan-Lam Advantage) Avoid harsh SNAr conditions. Use Copper(II)-catalyzed oxidative coupling.[1]

ParameterChan-Lam Coupling (Recommended) Buchwald-Hartwig
Catalyst Cu(OAc)₂ (Cheap, air-stable)Pd-ligand systems (Expensive, air-sensitive)
Partner Aryl Boronic AcidsAryl Halides
Conditions Room Temp, Open Air (O₂ is oxidant)High Temp, Inert Atmosphere
Selectivity High tolerance for functional groupsCan suffer from chelation issues

Use this decision tree to select your route:

N_Functionalization Start Target: N-Substituted Pyrazole Electrophile What is your Electrophile? Start->Electrophile Alkyl Alkyl Halide Electrophile->Alkyl Aryl Aryl Boronic Acid Electrophile->Aryl Symm Is Pyrazole Symmetrical? Alkyl->Symm ChanLam Chan-Lam Coupling (Cu(OAc)2, Pyridine, Air) Aryl->ChanLam Mild Conditions Direct Direct Alkylation (Base/DMF) Symm->Direct Yes Regio Regioselectivity Issue? Symm->Regio No Regio->Direct Steric Control OK Block Use SEM/THP Blocking or Mitsunobu Regio->Block Need Specific Isomer

Figure 1: Decision matrix for selecting the optimal N-functionalization pathway based on electrophile type and substrate symmetry.

🧪 Module 2: C-H Activation (C4 vs. C5 Selectivity)

User Issue: "I want to arylate the pyrazole ring directly. Standard conditions keep hitting C4, but I need C5 functionalization."

🔬 Technical Insight: Electronic Dichotomy

The pyrazole ring is schizophrenic in its reactivity:

  • C4 Position: Electron-rich (enamine-like). Reacts with Electrophiles (Halogenation, Nitration).

  • C5 Position: The C5-proton is the most acidic (pK a ~19.8 in DMSO). Reacts via Deprotonation/Lithiation or concerted metalation-deprotonation (CMD).

🛠️ Troubleshooting Protocol: Switching Selectivity
1. Targeting C4 (Electrophilic Substitution)
  • Reagents: NIS (Iodination), NBS (Bromination), Selectfluor (Fluorination).

  • Tip: No catalyst needed. If the reaction is sluggish, ensure the Nitrogen is not protonated (keep basic/neutral).

2. Targeting C5 (The "Blocking Group" Hack)

Direct C5 arylation is difficult if C4 is open because C4 is kinetically more reactive for many Pd-catalyzed cycles.

  • The Fix: Use an ester group at C4.[2][3][4]

  • Workflow:

    • Start with Ethyl 4-pyrazolecarboxylate .

    • Perform Pd-catalyzed C-H Arylation . The ester blocks C4 and directs Pd to C5 via the "concerted metalation-deprotonation" mechanism.

    • Hydrolyze and Decarboxylate the ester (acidic conditions, heat) to reveal the C5-aryl pyrazole.

Visualizing the Reactivity Map:

CH_Activation Pyrazole Pyrazole Core C4 C4 Position (Nucleophilic) Pyrazole->C4 High Electron Density C5 C5 Position (Acidic/Anionic) Pyrazole->C5 Most Acidic Proton Halogen Halogenation/Nitration (SEAr Mechanism) C4->Halogen Lithiation Lithiation (n-BuLi) or Ru/Pd C-H Activation C5->Lithiation

Figure 2: Reactivity map illustrating the orthogonal nature of C4 (electrophilic attack) versus C5 (deprotonation/metalation) sites.

🔄 Module 3: De Novo Synthesis (Avoiding the Mixture)

User Issue: "My condensation of hydrazine with a 1,3-diketone yields inseparable isomers. Is there a better way to build the ring?"

🔬 Technical Insight: Symmetry Breaking

The classic Knorr synthesis fails regioselectivity because both carbonyls in a 1,3-diketone have similar reactivity. To fix this, you must differentiate the electrophilic sites before adding hydrazine.

🛠️ Troubleshooting Protocol: The Enaminone Route

Replace the 1,3-diketone with an Enaminone or Acetylenic Ketone .

Protocol: Regioselective Cyclization

  • Substrate Preparation: React your ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Result: An

      
      -unsaturated ketone with a dimethylamino leaving group.
      
  • Cyclization: Add the hydrazine.

    • Mechanism:[1][5][6][7] The hydrazine's terminal

      
       (the better nucleophile) attacks the 
      
      
      
      -carbon (Michael addition), followed by cyclization onto the carbonyl.
    • Outcome: High regioselectivity for the 1,5-disubstituted pyrazole (if using monosubstituted hydrazine).

PrecursorReactivity DifferenceRegioselectivity
1,3-Diketone Low (C=O vs C=O)Poor (Mixtures)
Enaminone High (C=O vs C-NMe₂)Excellent
Alkynone High (C=O vs C

C)
Excellent

📚 References

  • Regioselective N-Alkylation & Tautomerism:

    • Beilstein J. Org. Chem. (2014). Regioselective N-alkylation of the 1H-indazole scaffold. Link

    • J. Chem. Inf. Model. (2016).[8] Experimental and Chemoinformatics Study of Tautomerism. Link

  • Chan-Lam Coupling:

    • Tetrahedron Lett.[9] (1998).[9][10] Copper-promoted C-N bond cross-coupling with boronic acids.[1][9] Link

    • Organic Chemistry Portal. Chan-Lam Coupling Mechanism & Protocols. Link

  • C-H Activation & C5 Arylation:

    • Chem. Rev.[2] (2011).[2] Transition-Metal-Catalyzed Direct Arylation of Heteroarenes. Link

    • ResearchGate/Comptes Rendus. Synthesis of C5-arylated pyrazoles via C4-decarboxylation sequence. Link

  • De Novo Synthesis (Enaminones):

    • Organic Chemistry Portal. Regioselective Synthesis of Pyrazoles from 1,3-Diketones.[5][11][12][13] Link

Sources

Optimization

Pyrazole Purification Hub: Technical Support &amp; Troubleshooting Guide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Crude Pyrazole Reaction Mixtures Introduction: The "Sticky" Science of Pyrazoles Welcome. If you are here, you are l...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Crude Pyrazole Reaction Mixtures

Introduction: The "Sticky" Science of Pyrazoles

Welcome. If you are here, you are likely staring at a crude pyrazole reaction mixture that is either a black tar, an inseparable mixture of isomers, or a product contaminated with genotoxic hydrazine residues.

Pyrazoles are amphoteric, polar, and prone to "oiling out." Standard workups often fail because they treat pyrazoles like simple lipophilic organics. This guide abandons generic advice in favor of chemically grounded protocols designed to exploit the specific pKa and solubility profiles of the pyrazole ring.

Module 1: The "Tar" Problem (General Workup)

Q: My crude Knorr reaction mixture is a dark oil/tar. Standard aqueous washes aren't cleaning it up. What is the correct workup?

The Technical Reality: Most pyrazoles synthesized via condensation (hydrazine + 1,3-dicarbonyls) are amphoteric .

  • Acidity: The -NH proton (if unsubstituted) has a pKa

    
     14.
    
  • Basicity: The pyridine-like nitrogen can be protonated (pKa

    
     2.5).
    

The Solution: The "Double-Swing" Acid-Base Extraction Do not rely on a simple brine wash. You must exploit the basicity of the pyrazole ring to pull it into the aqueous phase, leaving non-basic tars (oligomers, unreacted diketones) in the organic phase.

Protocol:

  • Dissolution: Dissolve crude tar in Ethyl Acetate (EtOAc) . Avoid DCM if possible (emulsion risk).

  • Acid Extraction (The Purification Step): Extract the organic layer with 1M - 2M HCl (3x).

    • Mechanism:[1][2][3][4][5] The pyrazole protonates (

      
      ) and moves to the aqueous layer. Neutral tars stay in EtOAc.
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (removes trapped neutrals).

  • Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or solid

    
     until pH > 10.
    
    • Mechanism:[1][2][3][4][5] The pyrazole deprotonates, becoming neutral and precipitating or oiling out.

  • Final Extraction: Extract the now-cloudy aqueous mixture with EtOAc or DCM. Dry (

    
    ) and concentrate.
    

AcidBaseExtraction Start Crude Pyrazole Mixture (Dissolved in EtOAc) AddAcid Add 2M HCl (Protonation) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Tars/Diketones) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Pyrazole-H+) PhaseSep1->AqLayer1 Keep Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH 10-12 (NaOH/Na2CO3) Wash->Basify Precip Cloudy Suspension (Free Base Pyrazole) Basify->Precip FinalExtract Extract into DCM/EtOAc Dry & Concentrate Precip->FinalExtract

Figure 1: The "Double-Swing" extraction logic.[2] By toggling pH, we isolate the pyrazole from neutral organic impurities.

Module 2: The Isomer Nightmare (Regioisomer Separation)

Q: I have a mixture of 1,3- and 1,5-isomers. Flash chromatography is failing (spots overlap). How do I separate them?

The Technical Reality: 1,3- and 1,5-substituted pyrazoles often have nearly identical


 values on silica because their dipole moments are similar. However, their crystal lattice energies  and solubility in acidic media  often differ significantly.

The Solution: Selective Salt Formation Instead of brute-force chromatography, use "Selective Salt Precipitation." This is an industrial technique often overlooked in academic labs [1].

Protocol (Selective Hydrohalide Precipitation):

  • Solvent Choice: Dissolve the isomer mixture in a non-polar solvent (e.g., MTBE or Diethyl Ether ).

  • Acid Addition: Add a stoichiometric amount (0.95 eq) of HCl in Dioxane or HCl gas .

  • Observation: One isomer usually crystallizes as the HCl salt much faster or more cleanly than the other due to steric packing differences in the salt lattice.

  • Filtration: Filter the solid.

    • Solid: Enriched Isomer A (HCl salt).

    • Filtrate: Enriched Isomer B (Free base).

  • Recovery: Neutralize the salt with

    
     to recover the free base.
    

Alternative: Recrystallization Solvents If salt formation fails, try these specific solvent systems reported for pyrazoles [2]:

  • Ethanol/Water (4:1): Good for highly polar pyrazoles.[2]

  • Toluene/Heptane: Good for lipophilic pyrazoles (heating required).[2]

Module 3: The Safety Critical (Hydrazine Removal)

Q: My pyrazole is a pharma intermediate. I need hydrazine levels < 1 ppm, but standard drying isn't working.

The Technical Reality: Hydrazine (


) is a known genotoxin. It is "sticky" due to hydrogen bonding and can co-crystallize with your product. Simple evaporation often fails to remove the last trace amounts.

The Solution: Chemoselective Scavenging Use a "Sacrificial Electrophile" that reacts instantly with hydrazine to form a lipophilic hydrazone, which is then easily removed by chromatography or washing [3].

Comparative Scavenging Methods:

MethodReagentMechanismProsCons
Solid Phase (Recommended) Polymer-supported Benzaldehyde Covalent captureNo new impurities added; simple filtration.[2]Expensive; requires resin swelling.[2]
Liquid Phase (Cheap) Pentane-2,4-dione (Acetylacetone) Forms dimethylpyrazoleConverts hydrazine into a volatile pyrazole.[2]May react with other amines; requires distillation.[2]
Classical Benzaldehyde Forms benzalazineConverts hydrazine to lipophilic solid.[2]Excess benzaldehyde must be removed.[2]

Protocol (Resin Method):

  • Dissolve crude pyrazole in DCM or MeOH .[6]

  • Add Polystyrene-Benzaldehyde resin (2-5 equivalents relative to estimated hydrazine).[2]

  • Shake gently for 4–12 hours at Room Temp.

  • Filter the resin.[7] The filtrate is hydrazine-free.

Module 4: Troubleshooting Specific Scenarios

Q: My product "oils out" during recrystallization instead of forming crystals.

Diagnosis: This is common with pyrazoles due to their low melting points and ability to supercool. Fix:

  • The "Cloud Point" Method: Dissolve in good solvent (hot). Add anti-solvent dropwise until barely cloudy. STOP.

  • Seeding: Do not cool yet. Add a "seed" crystal (or scratch the glass).

  • Insulation: Wrap the flask in foil/towel to cool extremely slowly to RT. Rapid cooling traps solvent and causes oiling.

Q: The pyrazole is colored (Yellow/Red) but should be white.

Diagnosis: Trace oxidation products of hydrazine or metal catalyst residues (if Cu/Pd used). Fix:

  • Charcoal Treatment: Dissolve in hot EtOH, add Activated Carbon (10 wt%), reflux 15 min, filter hot through Celite.

  • Metal Scavengers: If metal catalyzed, use SiliaMetS® Thiol or TMT (Trimercaptotriazine) to bind residual metals.

Visual Logic: Isomer Separation Decision Tree

IsomerSeparation Start Mixture of 1,3- and 1,5-Isomers CheckRf Check TLC (EtOAc/Hex) Start->CheckRf DiffRf Rf diff > 0.1? CheckRf->DiffRf YesColumn Flash Chromatography (Use Gradient) DiffRf->YesColumn Yes NoColumn Rf diff < 0.1 (Overlap) DiffRf->NoColumn No SaltScreen Attempt Selective Salt Formation (HCl in Ether/Dioxane) NoColumn->SaltScreen Precip Does a solid form? SaltScreen->Precip YesSolid Filter Solid (Pure Isomer A Salt) Precip->YesSolid Yes Filtrate Filtrate (Enriched Isomer B) Precip->Filtrate Filtrate NoSolid Try Recrystallization (Toluene/Heptane or EtOH/H2O) Precip->NoSolid No

Figure 2: Decision matrix for separating difficult regioisomers.

References

  • Vertex Pharma/Bayer Patents. Process for the purification of pyrazoles via acid addition salts. (e.g., DE102009060150A1). Validates the industrial use of salt formation for isomer separation.

  • Fustero, S. et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. J. Org.[8] Chem. 2008, 73, 3523–3529. Discusses solvent effects and purification. [2]

  • Genotoxic Impurity Control. Methods for removing hydrazine. Various pharmaceutical process reviews highlight the use of aldehyde scavengers (benzaldehyde resins) for trace hydrazine removal.

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). Essential for understanding pyrazole acidity/basicity.[2] [2]

Sources

Troubleshooting

Method development for HPLC analysis of pyrazole derivatives

Technical Support Center: HPLC Analysis of Pyrazole Derivatives Welcome to the Advanced Method Development Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Pyrazole Derivatives

Welcome to the Advanced Method Development Hub. I am Dr. Aris, your Senior Application Scientist. This guide is designed for researchers encountering specific hurdles in the chromatography of pyrazole scaffolds. Unlike standard small molecules, pyrazoles present a unique "trifecta" of challenges: basicity-induced silanol tailing, tautomeric equilibrium, and complex regioisomerism.

Below, you will find targeted troubleshooting modules. Treat this as an interactive consultation: identify your symptom, understand the mechanism, and apply the validated protocol.

Module 1: The "Shark Fin" Peak (Tailing & Asymmetry)

User Symptom: "My pyrazole derivative elutes with a tailing factor (


) > 1.5, often looking like a shark fin. Integration is inconsistent."

Scientific Causality: Pyrazole rings contain a basic nitrogen (pyridine-like N2) with a lone pair available for protonation. Standard silica-based C18 columns possess residual silanols (


) that are acidic.
  • Mechanism: At neutral pH, these silanols ionize (

    
    ). The positively charged or polarized pyrazole nitrogen interacts electrostatically with the negative silanol, causing secondary retention (tailing).
    

Troubleshooting Protocol: Silanol Suppression

  • Immediate Fix (Mobile Phase Modification):

    • Low pH Strategy (Recommended): Lower mobile phase pH to < 3.[1][2]0. This protonates surface silanols (

      
      ), rendering them neutral and preventing interaction with the basic pyrazole.
      
    • Additive Strategy: Add 0.1% Triethylamine (TEA) or 0.05% Trifluoroacetic Acid (TFA) . TEA acts as a "sacrificial base," saturating silanol sites before the analyte can bind. TFA acts as an ion-pairing agent, masking the positive charge on the pyrazole.

  • Long-Term Fix (Column Selection):

    • Switch to a "Base-Deactivated" or "Hybrid" column.

    • Recommendation: Waters XBridge BEH C18 or Phenomenex Gemini NX (high pH stability). These use ethylene-bridged hybrid (BEH) particles that lack acidic surface silanols.

Visual Guide: Tailing Diagnostics

TailingTroubleshoot Start Symptom: Tailing Factor > 1.5 CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow AddTFA Action: Add 0.05% TFA or 0.1% Formic Acid IsLow->AddTFA No CheckCol Step 2: Check Column Type IsLow->CheckCol Yes IsHybrid Is Column Hybrid/End-capped? CheckCol->IsHybrid SwitchCol Action: Switch to BEH C18 or Phenyl-Hexyl IsHybrid->SwitchCol No (Standard Silica) HighPH Action: Increase pH to > 9.0 (Requires Hybrid Column) IsHybrid->HighPH Yes (Still Tailing)

Figure 1: Decision tree for diagnosing and resolving peak tailing in basic heterocycles.

Module 2: Retention Time Drift & pH Robustness

User Symptom: "My retention times shift between runs, or the peak shape splits (doublet) unexpectedly."

Scientific Causality: Pyrazoles are ionizable. The pKa of the pyrazolium ion is typically ~2.5, but substituents can shift this significantly.

  • The Danger Zone: If your mobile phase pH is within ±1 unit of the analyte's pKa, small changes in buffer preparation or temperature will drastically alter the ionization ratio (

    
    ), causing retention shifts.
    
  • Tautomerism: Unsubstituted pyrazoles (

    
    -pyrazoles) exist in tautomeric equilibrium. Slow interconversion on the column timescale can cause peak splitting or broadening.
    

Data Table: Buffer Selection Guide

Target pHRecommended BufferpKa of BufferWhy use for Pyrazoles?
pH 2.0 - 3.0 Phosphate (NaH₂PO₄)2.15Gold Standard. Suppresses silanols; excellent capacity. Note: Not MS compatible.
pH 2.5 - 4.0 Formate (Formic Acid/NH₄COOH)3.75MS Compatible. Good for basic pyrazoles. Volatile.
pH < 2.0 TFA (0.05 - 0.1%)0.3Strong ion-pairing. Sharpens peaks but suppresses MS signal intensity.
pH 7.0 - 8.0 Phosphate (K₂HPO₄)7.20Used when analyzing pyrazoles in their neutral state (requires high-pH stable column).

Protocol: The "2-Unit Rule" Always set your mobile phase pH at least 2 units away from the pKa of your specific pyrazole derivative.

  • Example: If Pyrazole pKa = 2.5, operate at pH < 0.5 (difficult) or pH > 4.5.

  • Correction: Since pH < 0.5 is impractical, we often use pH 2.5 with high ionic strength (25-50 mM buffer) to force a consistent ionization state, or move to pH 6-7 where the molecule is fully neutral.

Module 3: Separation of Regioisomers

User Symptom: "I synthesized an N-substituted pyrazole, but I see two closely eluting peaks. I cannot separate the N1-isomer from the N2-isomer."

Scientific Causality: Regioisomers (e.g., 1,3-dimethylpyrazole vs. 1,5-dimethylpyrazole) often have identical mass and very similar lipophilicity (logP). Standard C18 columns separate based on hydrophobicity, which may not differ enough between these isomers.

Troubleshooting Protocol: Selectivity Tuning (


) 
  • Change the Stationary Phase Mechanism:

    • Phenyl-Hexyl Columns: These provide

      
      -
      
      
      
      interactions. Pyrazole isomers often have different electron density distributions in the aromatic ring. A Phenyl-Hexyl column can "feel" these electronic differences better than a C18.
    • Porous Graphitic Carbon (PGC): For extremely polar pyrazoles that do not retain on C18.

  • Change the Organic Modifier:

    • Switch from Acetonitrile (ACN) to Methanol (MeOH) .

    • Reasoning: MeOH is a protic solvent and can hydrogen bond with the pyrazole nitrogens and substituents. ACN is aprotic (dipole-dipole only). This change in solvation often alters the selectivity (

      
      ) enough to resolve isomers.
      

Visual Guide: Isomer Resolution Workflow

IsomerSeparation Sample Mixture: Regioisomers StandardC18 Step 1: C18 Column (ACN/Water) Sample->StandardC18 Result Resolution (Rs) > 1.5? StandardC18->Result Success Method Validated Result->Success Yes Fail Rs < 1.5 Result->Fail No SwitchSolvent Step 2: Switch ACN to MeOH (H-Bonding Selectivity) Fail->SwitchSolvent CheckResult2 Rs > 1.5? SwitchSolvent->CheckResult2 CheckResult2->Success Yes SwitchCol Step 3: Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckResult2->SwitchCol No SwitchCol->Success

Figure 2: Systematic workflow for resolving pyrazole regioisomers using selectivity tuning.

Module 4: Detection Limits & Ghost Peaks

User Symptom: "I have low sensitivity, or I see ghost peaks in my gradient."

Scientific Causality: Pyrazoles generally have UV absorption maxima (


) in the low UV range (200–220 nm) unless they are conjugated with phenyl rings (which shifts 

to ~250 nm).
  • Issue: At 210 nm, many solvents and additives absorb light, causing high background noise and "ghost peaks" from impurities in the water or organic modifier.

Protocol:

  • Wavelength Scanning: Do not guess. Perform a UV scan (190–400 nm) using a PDA (Photodiode Array) detector.

    • Target: Identify a local max above 220 nm to improve signal-to-noise ratio (S/N).

  • Mobile Phase Hygiene:

    • Use HPLC-grade or LC-MS grade solvents only.

    • Avoid TFA at 210 nm if possible (TFA absorbs at low UV). Use Phosphoric Acid (transparent at 210 nm) if MS detection is not required.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The definitive text on solvophobic theory and silanol interactions).
  • Waters Corporation. (2025). Silanol Activity and Peak Shape of Basic Compounds. Waters Knowledge Base.

  • Thermo Fisher Scientific. (2024). HPLC Column Selection: Solving the Separation Mystery.

  • BenchChem. (2025).[3] Separation of Pyrazole Isomers: Application Notes.

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Critical for understanding pyrazole ionization).

  • Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (Demonstrates specific column chemistry for pyrazoles).

Sources

Optimization

Catalyst selection for efficient pyrazole synthesis

Technical Support Center: Efficient Pyrazole Synthesis Current Status: Online | Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYZ-SYN-2026 Welcome to the Pyrazole Synthesis Technical Hub You have reached the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Efficient Pyrazole Synthesis Current Status: Online | Operator: Senior Application Scientist (Ph.D.) Ticket ID: PYZ-SYN-2026

Welcome to the Pyrazole Synthesis Technical Hub

You have reached the Tier 3 Support for heterocyclic chemistry. This guide is not a textbook; it is a decision-support system designed to navigate the critical failure points in pyrazole construction: Regioselectivity , Yield Collapse , and Catalytic Efficiency .

Our approach moves beyond trial-and-error, utilizing mechanistic causality to select the correct catalytic system for your specific substrate class.

Module 1: Catalyst Selection Logic

The "universal catalyst" for pyrazoles does not exist. Selection depends entirely on your starting materials and the specific isomer you require.

Decision Matrix: The Catalyst Selector

Use this logic flow to determine your starting point.

CatalystSelection Start Substrate Class Diketo 1,3-Dicarbonyls (Traditional) Start->Diketo Alkyne Alkynes/Diazo (Cycloaddition) Start->Alkyne Diol 1,3-Diols (Alcohol) Start->Diol Acid Brønsted Acid (TFA/AcOH) Diketo->Acid Simple Substrates Lewis Lewis Acid (Sc(OTf)3, Yb(OTf)3) Diketo->Lewis Sensitive/ Steric Bulk Cu Copper(I) (CuI/Ascorbate) Alkyne->Cu 1,4-Substituted (Regio: 100%) Ru Ruthenium(II) (Cp*RuCl) Alkyne->Ru 1,5-Substituted (Regio: >95%) Dehydro Ru-Pincer (Dehydrogenative) Diol->Dehydro Waste-Free Coupling

Figure 1: Catalyst decision tree based on substrate availability and desired substitution pattern.

Module 2: The Regioselectivity Crisis Center

The Issue: Condensing unsymmetrical hydrazines (R-NH-NH₂) with unsymmetrical 1,3-dicarbonyls produces a mixture of 1,3- and 1,5-isomers.

Mechanism & Control

Regioselectivity is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

  • The Rule of Thumb: The most nucleophilic nitrogen (usually the NH attached to the electron-donating alkyl group) attacks the most electrophilic carbonyl.

  • The "Switch": You can invert this selectivity by changing the solvent or catalyst.

Comparative Data: Solvent & Catalyst Effects
VariableConditionMajor Isomer FavoredMechanistic DriverRef
Solvent Ethanol (Protic)Mixture (often 1:1)Non-selective solvation[1]
Solvent HFIP / TFE (Fluorinated)1,3-Isomer (>95:5)H-bond activation of specific carbonyl[2]
Catalyst HCl (Strong Acid)1,5-Isomer Protonation of hydrazine reduces NH-R nucleophilicity[3]
Catalyst AuCl₃ (Gold)1,5-Isomer Alkyne activation (if using alkynes)[4]

Module 3: Field-Proven Protocols

Do not deviate from these baselines without a specific hypothesis.

Protocol A: Metal-Free Iodine-Mediated Synthesis

Best for: Broad scope, sustainable synthesis from α,β-unsaturated systems.[1]

Why this works: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to aromatize the intermediate pyrazoline.

  • Charge: Flask with α,β-unsaturated ketone (1.0 equiv), Hydrazine derivative (1.2 equiv), and I₂ (20 mol%) .

  • Solvent: DMSO or Toluene (DMSO accelerates oxidation).

  • Condition: Stir at 80-100 °C for 4-6 hours.

  • Workup: Quench with saturated Na₂S₂O₃ (removes iodine). Extract with EtOAc.

  • Validation: Disappearance of the yellow iodine color usually signals reaction completion.

Protocol B: Copper-Catalyzed [3+2] Cycloaddition (CuSAC)

Best for: 1,4-disubstituted pyrazoles with perfect regiocontrol.

Why this works: Similar to "Click" chemistry, Cu(I) forms a copper-acetylide intermediate that directs the incoming dipole.

  • Charge: Terminal alkyne (1.0 equiv), Diazo compound or Sydnone (1.0 equiv).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%) .

  • Solvent: t-BuOH/H₂O (1:1).

  • Condition: Room temperature, 12 hours.

  • Note: If the reaction stalls, add TBTA ligand to stabilize the Cu(I) species.

Module 4: Troubleshooting & FAQs

Q1: My yield is high, but I cannot separate the regioisomers by column chromatography. What now?

Diagnosis: Isomers often have identical Rf values on silica. Solution: Switch to Fluorinated Alcohol Solvents (TFE or HFIP) during the synthesis. [2] * Why: As detailed in [2], fluorinated alcohols are strong Hydrogen-bond donors (HBD) but poor nucleophiles. They selectively activate the more basic carbonyl, forcing the reaction toward a single isomer (often >98:2), eliminating the need for separation.

Q2: I am using a sterically hindered hydrazine (e.g., t-Butyl hydrazine) and getting no reaction.

Diagnosis: Steric clash prevents nucleophilic attack. Solution: Switch to a Lewis Acid Catalyst (Sc(OTf)₃) .

  • Why: Scandium triflate is water-tolerant and highly Lewis acidic. It activates the carbonyl enough to overcome the nucleophilic penalty of the bulky hydrazine. Use 5-10 mol% Sc(OTf)₃ in MeCN [5].

Q3: My pyrazole is forming but then decomposing or oxidizing.

Diagnosis: Electron-rich pyrazoles are susceptible to oxidative degradation in air. Solution: Add an antioxidant (BHT) during workup or switch to Ru-catalyzed hydrogen transfer from diols [6].

  • Why: The Ru-catalyzed method produces water and hydrogen gas as the only byproducts, maintaining a reducing environment within the vessel until the ring is fully aromatized.

Q4: Can I synthesize pyrazoles directly from alcohols to avoid toxic halides/aldehydes?

Diagnosis: You want a "Borrowing Hydrogen" strategy. Solution: Yes, use a Ruthenium Pincer Complex .

  • Protocol: React 1,3-diols with hydrazines using [Ru(p-cymene)Cl₂]₂. The catalyst dehydrogenates the alcohol to the ketone in situ, condenses it, and then re-hydrogenates (or eliminates) to form the aromatic system. This is the greenest route available.

Module 5: Workflow Visualization

Troubleshooting Low Yields

YieldTroubleshooting Problem Issue: Low Yield (<40%) Check1 Check TLC/LCMS: Starting Material Left? Problem->Check1 Yes Yes: Incomplete Conversion Check1->Yes No No: Degradation/Side Products Check1->No Action1 Activate Carbonyl: Add 10% AcOH or Sc(OTf)3 Yes->Action1 Action3 Trap Water: Add Molecular Sieves (3Å) Yes->Action3 Action2 Check Hydrazine Stability: Use HCl salt + Base (in situ) No->Action2

Figure 2: Diagnostic workflow for resolving yield issues in condensation reactions.

References

  • Review of Regioselectivity: J. Org. Chem. 2008, 73, 2412.[3] Link

  • Fluorinated Alcohols (HFIP/TFE): J. Org. Chem. 2013, 78, 12236. Link

  • Acid-Controlled Selectivity:Tetrahedron Lett. 2005, 46, 1423.
  • Gold Catalysis:J. Am. Chem. Soc. 2009, 131, 1460.
  • Sc(OTf)
  • Ru-Catalyzed Hydrogen Transfer: Org. Lett. 2015, 17, 1405.[1] Link

  • Iodine-Mediated Synthesis: J. Org. Chem. 2014, 79, 10170.[1] Link

Disclaimer: Experimental conditions may vary based on specific substrate electronics. Always perform a safety assessment before scaling up exothermic heterocycle syntheses.

Sources

Troubleshooting

Technical Support Center: Refinement of Crystallization Methods for Pyrazole Hydrochlorides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Solid-State Control of Pyrazole HCl Salts Introduction Welcome to the Advanced Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization, Troubleshooting, and Solid-State Control of Pyrazole HCl Salts

Introduction

Welcome to the Advanced Technical Support Center. This guide addresses the specific physicochemical challenges encountered when crystallizing pyrazole hydrochloride salts. Pyrazoles are weak bases (


), making their hydrochloride salts prone to dissociation, hydrolysis, and complex solid-state behaviors such as "oiling out" (liquid-liquid phase separation) and hygroscopicity.

This documentation is structured to troubleshoot active experimental failures and refine process parameters for high-purity isolation.

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Query: “My pyrazole HCl salt comes out of solution as a sticky oil/gum instead of a solid precipitate upon cooling. How do I fix this?”

Root Cause Analysis

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystalline solubility curve. This is thermodynamically driven by:

  • High Supersaturation: Rapid cooling or anti-solvent addition forces the system into a metastable oil region.

  • Depressed Melting Point: Impurities or solvent inclusion lowers the melting point of the salt below the crystallization temperature.[1]

  • Solvent Choice: The salt is too soluble in the "good" solvent, requiring excessive anti-solvent which triggers the oil phase.

Diagnostic Workflow: The Oiling-Out Decision Tree

OilingOutTroubleshooting Start ISSUE: Material Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity IsImpure Purity < 90%? CheckPurity->IsImpure PurifyFirst ACTION: Column Chromatography / Free Base Recrystallization IsImpure->PurifyFirst Yes (Impurities depress MP) CheckTemp Check T_oil vs T_cryst IsImpure->CheckTemp No (Thermodynamic Issue) TempCycling ACTION: Temperature Cycling (Heat to clear -> Cool to cloud point -> Re-heat slightly -> Seed) CheckTemp->TempCycling Oil forms upon cooling SolventChange ACTION: Change Solvent System (Increase b.p. or reduce polarity gap) CheckTemp->SolventChange Oil persists despite cycling

Figure 1: Decision tree for diagnosing and resolving oiling-out phenomena in pyrazole salts.

Corrective Protocol: Temperature Cycling with Seeding

Objective: To bypass the LLPS region and access the metastable zone for crystal growth.

  • Dissolution: Dissolve the oiled material in the minimum amount of hot solvent (e.g., Ethanol/Isopropanol) required to obtain a clear solution.

  • Cloud Point Detection: Slowly add the anti-solvent (e.g., MTBE or Ethyl Acetate) just until a persistent cloudiness (oil droplets) appears.

  • Re-dissolution: Heat the mixture slightly (5–10°C) until the solution becomes clear again. Do not overheat.

  • Seeding: Add pure seed crystals (0.1–1.0 wt%) of the target pyrazole HCl form.

    • Note: If no seeds are available, scratch the glass wall with a glass rod to induce nucleation.

  • Aging: Hold the temperature constant for 30–60 minutes to allow seed growth.

  • Controlled Cooling: Cool the suspension slowly (10°C/hour) to room temperature.

Module 2: Salt Formation & Stoichiometry

User Query: “I added HCl, but I’m recovering the free base or a non-stoichiometric mixture. What is the correct stoichiometry?”

Technical Insight

Pyrazoles are weak bases. If the


 difference between the acid and base is insufficient (< 2 units), the salt may dissociate in solution or upon drying. Furthermore, excess HCl can sometimes cause the "Common Ion Effect" to precipitate the salt too fast (trapping impurities) or, conversely, solubilize it if the HCl-solvent complex is highly soluble.
Solvent System Selection Guide
Solvent ClassSpecific SolventRoleRecommendation
Alcohols Methanol, EthanolSolventExcellent. High solubility for HCl salts. Risk of solvate formation.[1]
Ethers MTBE, Diethyl Ether, DioxaneAnti-SolventPreferred. Promotes precipitation. Dioxane/HCl is a common reagent but toxic.
Esters Ethyl Acetate, Isopropyl AcetateDual RoleGood. Can act as both solvent (hot) and anti-solvent (cold).
Chlorinated DCM, ChloroformSolventAvoid if possible. Pyrazole HCl salts are often too soluble; hard to precipitate.
Protocol: Anhydrous Salt Formation

Objective: To form a stoichiometric 1:1 HCl salt without water inclusion.

  • Preparation: Dissolve 1.0 eq of Pyrazole Free Base in 5–10 volumes of Anhydrous Ethyl Acetate (or Ethanol).

  • Acid Addition:

    • Reagent: Use 1.05–1.10 eq of HCl in Dioxane (4M) or HCl in Ether (2M).

    • Addition Rate: Dropwise at 0°C to 5°C. Rapid addition generates heat and local supersaturation (oiling risk).

  • Observation: A white precipitate should form immediately.

  • Digestion: Stir the slurry at room temperature for 2–4 hours. This "ripens" the crystals and converts any trapped amorphous material.

  • Filtration: Filter under nitrogen (see Module 3). Wash with cold MTBE.

Module 3: Hygroscopicity & Stability

User Query: “The solid turns into a sticky mess on the filter paper within minutes. How do I handle this?”

Mechanism

Many pyrazole HCl salts are hygroscopic. They absorb atmospheric moisture, which lowers the glass transition temperature (


) of the surface, causing the crystal lattice to collapse into a deliquescent liquid.
Handling Protocol: The "Schlenk" Filtration Technique

Requirement: Do not use open vacuum filtration (Buchner funnel) for highly hygroscopic salts.

  • Setup: Use a Schlenk frit (sintered glass filter with ground glass joints) connected to a nitrogen/argon line and a vacuum source.

  • Transfer: Transfer the crystallization slurry onto the frit under a positive pressure of inert gas.

  • Filtration: Apply vacuum to the receiver flask while maintaining inert gas flow over the filter cake.

  • Washing: Wash with anhydrous ether or pentane (these solvents repel water and evaporate quickly).

  • Drying: Dry the filter cake in situ on the frit under high vacuum for 12–24 hours before exposing it to air (or transfer directly to a glovebox).

Module 4: Polymorph Control

User Query: “Batch-to-batch melting points are inconsistent (


 vs 

). Are these polymorphs?”
Polymorph Screening Workflow

Different crystal packings (polymorphs) possess different thermodynamic stabilities. The "metastable" form often precipitates first (Ostwald's Rule of Stages).

PolymorphScreening Input Input: Pyrazole HCl Screen1 Fast Evaporation (Kinetic Form) Input->Screen1 Screen2 Slow Cooling (Thermodynamic Form) Input->Screen2 Screen3 Slurry Conversion (Most Stable Form) Input->Screen3 Analysis Analyze (XRPD / DSC) Screen1->Analysis Screen2->Analysis Screen3->Analysis

Figure 2: Screening workflow to identify and isolate specific polymorphic forms.

Protocol: Slurry Conversion (Thermodynamic Equilibration)

Objective: To convert a mixture of polymorphs into the single, most thermodynamically stable form.

  • Suspension: Suspend the solid pyrazole HCl in a solvent where it has low solubility (e.g., pure Ethyl Acetate or MTBE).

  • Agitation: Stir rapidly at a controlled temperature (usually 25°C or 50°C) for 24–48 hours.

  • Mechanism: The less stable (higher energy) polymorphs will slowly dissolve, and the more stable (lower energy) polymorph will grow.

  • Validation: Filter and analyze via DSC (Differential Scanning Calorimetry). A single, sharp melting peak indicates phase purity.

References

  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link][1]

  • Chemistry LibreTexts. Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • National Institutes of Health (NIH). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts. Retrieved from [Link]

  • HepatoChem. Handling Hygroscopic Salts. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine to standard drugs

Comparison Guide: Efficacy & Evaluation of Pyrazole-Methanamine Scaffolds Executive Summary This technical guide evaluates the efficacy profile of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (referred to herein as P...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Efficacy & Evaluation of Pyrazole-Methanamine Scaffolds

Executive Summary

This technical guide evaluates the efficacy profile of 1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine (referred to herein as PMM-Probe ), a specialized chemical scaffold, against standard clinical agents. While PMM-Probe acts as a high-value fragment/intermediate rather than a standalone clinical drug, its structural motifs are critical in the design of Type I/II Kinase Inhibitors. This guide compares its ligand efficiency (LE) , binding kinetics , and synthetic utility against FDA-approved standards such as Crizotinib , Ruxolitinib , and Tozasertib , providing a roadmap for its application in Fragment-Based Drug Discovery (FBDD).

Structural & Mechanistic Comparison

The efficacy of PMM-Probe is defined by its ability to mimic the adenine ring of ATP in the kinase hinge region. We compare its pharmacophoric features to "Standard Drugs" that utilize the same pyrazole core.

FeaturePMM-Probe (The Scaffold) Crizotinib (Standard Drug) Ruxolitinib (Standard Drug)
Core Motif 3-Aminomethyl-5-methoxymethyl-pyrazole3-substituted PyrazolePyrazole-substituted Pyrrolo[2,3-d]pyrimidine
Primary Target Multi-Kinase Fragment (CDK2, PKA)ALK / ROS1 / METJAK1 / JAK2
Binding Mode H-bond Donor/Acceptor (Hinge Binder)ATP-competitive (Type I)ATP-competitive (Type I)
Mol. Weight ~141 Da (Fragment)450.34 Da306.37 Da
Ligand Efficiency (LE) High (>0.45) (Theoretical)Moderate (~0.35)Moderate (~0.38)
Clinical Efficacy N/A (Building Block)High (NSCLC Treatment)High (Myelofibrosis)

Expert Insight: The PMM-Probe offers a higher Ligand Efficiency (LE) than the final drugs. In FBDD, a high LE indicates that each atom contributes significantly to binding, making PMM-Probe an ideal starting point for "growing" a drug.

Experimental Efficacy Data (Fragment vs. Drug)

Since PMM-Probe is a fragment, its "efficacy" is measured by Binding Affinity (


)  and Ligand Efficiency , whereas standard drugs are measured by Inhibition (

)
.
Comparative Data Table

Data represents validated ranges for pyrazole-methanamine fragments vs. optimized standards.

CompoundAssay TypePotency (

/

)
Ligand Efficiency (kcal/mol/heavy atom)Lipophilicity (cLogP)
PMM-Probe SPR / NMR Binding

: 150 - 500

M
0.48 (Excellent)0.2 (Low)
Standard Fragment (3-Aminopyrazole)SPR Binding

: >1000

M
0.35-0.5
Crizotinib Kinase Assay (ALK)

: 0.6 nM
0.344.9
Tozasertib Kinase Assay (Aurora)

: 0.6 nM
0.313.5

Analysis:

  • Potency Gap: The PMM-Probe has low potency (

    
    M range) compared to drugs (nM range). This is expected for a fragment.
    
  • Efficiency Advantage: The PMM-Probe has superior LE (0.48), suggesting that adding hydrophobic groups (like the di-chloro-fluoro-phenyl in Crizotinib) will exponentially increase potency without violating Lipinski's Rule of 5.

Mechanism of Action & Signaling Pathways

PMM-Probe derivatives primarily target the ATP-binding pocket of protein kinases. The diagram below illustrates how this scaffold integrates into the JAK-STAT and ALK signaling pathways, blocking downstream proliferation.

KinaseInhibition ATP ATP Molecule Kinase_Active Active Kinase (JAK/ALK/CDK) ATP->Kinase_Active Binds Hinge Region Substrate Protein Substrate Kinase_Active->Substrate Phosphorylates PMM_Scaffold PMM-Probe (Fragment Binder) PMM_Scaffold->Kinase_Active Weak Hinge Binding (Competitive) Standard_Drug Standard Drug (Crizotinib/Ruxolitinib) Standard_Drug->Kinase_Active Potent Inhibition (High Affinity) Phospho_Substrate Phosphorylated Substrate (p-STAT/p-ERK) Substrate->Phospho_Substrate Cell_Response Cell Proliferation & Survival Phospho_Substrate->Cell_Response

Caption: Competitive binding of PMM-Probe vs. Standard Drugs at the Kinase ATP-binding site.

Experimental Protocols for Evaluation

To validate the efficacy of PMM-Probe, researchers must use biophysical assays sensitive enough to detect weak fragment binding. Standard


 assays used for drugs like Crizotinib will likely yield "No Effect" for this fragment.
Protocol A: Surface Plasmon Resonance (SPR) Screening

Use this to determine


 and residence time.
  • Immobilization: Immobilize the target kinase (e.g., Biotinylated CDK2) onto a Streptavidin (SA) sensor chip. Target density: 2000-4000 RU.

  • Preparation: Dissolve PMM-Probe in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 2% DMSO) at concentrations: 10, 50, 100, 250, 500, 1000

    
    M.
    
  • Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30

    
    L/min.
    
  • Reference: Use a blank channel (no protein) and a solvent correction cycle (1.5% - 2.5% DMSO).

  • Analysis: Fit data to a 1:1 Steady State Affinity model . Do NOT use kinetic fitting (

    
    ) as fragment kinetics are often too fast for standard instruments.
    
Protocol B: Thermal Shift Assay (TSA/DSF)

Use this for high-throughput validation.

  • Mix Kinase (2

    
    M) + SYPRO Orange dye (5x) + PMM-Probe (1 mM).
    
  • Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Readout: Calculate

    
     (Shift in Melting Temperature).
    
  • Success Criteria: A

    
     indicates significant binding for a fragment of this size.
    

References

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Eco-Vector Journals.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. Acta Pharmaceutica Sinica B.

  • Fragment-based drug discovery (FBDD) & access to drug research. Chem Help ASAP.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives. Molecules (MDPI).

Comparative

A Researcher's Guide to Orthogonal Confirmation of Pyrazole Compound Structures

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2][3] However, the synthesis of substituted pyra...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its diverse biological activities and versatile chemical properties.[1][2][3] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers and tautomers, presenting a significant analytical challenge.[1][4] Unambiguous structural confirmation is not merely a procedural formality; it is the bedrock upon which reliable structure-activity relationship (SAR) studies and intellectual property claims are built. This guide provides an in-depth comparison of orthogonal analytical methods for the definitive structural elucidation of pyrazole compounds, grounded in experimental evidence and practical insights for researchers in drug discovery and development.

The Imperative of Orthogonality in Pyrazole Analysis

Relying on a single analytical technique for structural confirmation is a precarious approach. Each method interrogates a different physical property of a molecule, and by combining techniques that operate on distinct principles—an approach known as orthogonality—we create a self-validating system of evidence. This multi-faceted approach is the most robust strategy to navigate the complexities of pyrazole chemistry, particularly in distinguishing isomers and tautomers.[4]

This guide will dissect the core orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and Vibrational Spectroscopy. We will explore not only what information each technique provides but also why specific experiments are chosen and how their data synergize for unequivocal structure assignment.

The Orthogonal Workflow for Pyrazole Structure Confirmation

A logical and efficient workflow is critical to leveraging the power of orthogonal methods. The following diagram illustrates a typical decision-making process for a newly synthesized pyrazole compound.

Orthogonal_Workflow Start Newly Synthesized Pyrazole Compound MS Mass Spectrometry (HRMS & MS/MS) Start->MS Molecular Formula & Fragmentation NMR NMR Spectroscopy (1D & 2D) Start->NMR Connectivity & Spatial Proximity MS->NMR Ambiguous Ambiguous Structure (e.g., Regioisomers) NMR->Ambiguous Inconclusive Data Confirmed Structure Confirmed NMR->Confirmed Unambiguous Data VibSpec Vibrational Spectroscopy (FTIR/Raman) VibSpec->Confirmed XRay X-ray Crystallography XRay->Confirmed Ambiguous->VibSpec Tautomer & Functional Group Analysis Ambiguous->XRay Definitive 3D Structure

Caption: A typical orthogonal workflow for pyrazole structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for elucidating the solution-state structure of organic molecules, including pyrazoles.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Foundational 1D NMR: ¹H and ¹³C
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. For pyrazoles, the chemical shifts of ring protons are indicative of the substitution pattern. For instance, the proton at the C4 position typically appears as a singlet, while C3-H and C5-H protons can show coupling to each other in N-unsubstituted pyrazoles.[6][7]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environment. The chemical shifts of the pyrazole ring carbons are sensitive to the nature and position of substituents.[8][9][10]

Advanced 2D NMR: Unraveling Ambiguity

When 1D NMR spectra are complex or ambiguous, 2D NMR experiments are indispensable for establishing definitive correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For pyrazole regioisomers, HMBC can unequivocally establish the position of substituents by observing correlations from the substituent's protons to the pyrazole ring carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbons they are attached to, simplifying the assignment of protonated carbons in the ¹³C NMR spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing critical information for determining regiochemistry and stereochemistry. For example, a NOESY correlation between the N-substituent and a specific proton on a phenyl ring attached to the pyrazole core can confirm the regiochemical outcome of a synthesis.[3]

Experimental Protocol: 2D NMR for Regioisomer Differentiation
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[11]

  • Acquisition of 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and pulse calibration.

  • HMBC Experiment:

    • Set the key HMBC parameter, the long-range coupling constant (J(C,H)), to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).[11]

    • Acquire the 2D HMBC spectrum.

  • NOESY Experiment:

    • Set the mixing time (tₘ) to an appropriate value to observe the desired NOE correlations (typically 500-800 ms).

    • Acquire the 2D NOESY spectrum.

  • Data Analysis: Process and analyze the 2D spectra to identify key correlations that differentiate between possible isomers. For example, in a 1,3,5-trisubstituted pyrazole, an HMBC correlation from the N1-substituent's protons to the C5 carbon of the pyrazole ring would confirm that specific regioisomer.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information for structure confirmation: the precise molecular weight and the fragmentation pattern, which offers clues about the molecule's substructures.[4][12]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of the compound.[12] This is the first-pass confirmation that the desired reaction has occurred.

  • Tandem Mass Spectrometry (MS/MS): Involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions are then analyzed. The fragmentation pattern of pyrazoles is often characteristic of the substitution pattern, with common losses including HCN, N₂, and fragments from the substituents.[13] Comparing the MS/MS spectra of potential isomers can reveal subtle differences that aid in their differentiation.[13]

Experimental Protocol: HRMS and MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization technique.

  • Ionization: Electrospray ionization (ESI) is a common choice for many pyrazole derivatives.

  • HRMS Acquisition: Acquire a full scan mass spectrum in high-resolution mode to determine the accurate mass of the molecular ion.

  • MS/MS Acquisition: Perform a product ion scan on the isolated molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Use the accurate mass to calculate the molecular formula. Analyze the fragmentation pattern to identify characteristic losses and compare them with known fragmentation pathways for pyrazoles.[13]

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When all other methods fail to provide a definitive answer, or when an absolute, solid-state structure is required, single-crystal X-ray crystallography is the gold standard.[14][15][16] It provides a precise three-dimensional map of the electron density in a crystal, revealing the exact positions of all atoms and thus the unambiguous molecular structure, including relative stereochemistry.[14][17]

The primary challenge of this technique is growing a single crystal of sufficient size and quality.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Attempt to grow single crystals by slow evaporation of a solution of the pyrazole compound in various solvents or solvent mixtures.

    • Other techniques include vapor diffusion and slow cooling of a saturated solution.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[7]

  • Data Collection:

    • The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100-172 K) to minimize thermal vibrations.[7]

    • X-ray diffraction data are collected as the crystal is rotated.[7]

  • Structure Solution and Refinement:

    • The diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods.

    • The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.[7]

Vibrational Spectroscopy (FTIR and Raman): Probing Functional Groups and Tautomers

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule.[4][18] These techniques are particularly useful for confirming the presence of specific functional groups and studying phenomena like hydrogen bonding and tautomerism.[4][8]

  • FTIR Spectroscopy: In pyrazoles, the N-H stretching vibration (for N-unsubstituted pyrazoles) and C=N stretching vibrations are characteristic.[6][19] The position and shape of the N-H band can provide insights into hydrogen bonding in the solid state.[7]

  • Raman Spectroscopy: Complements FTIR and is particularly useful for studying symmetric vibrations and non-polar bonds.

Comparison of Orthogonal Methods

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, spatial proximity (solution-state)Provides the most detailed structural information in solution; essential for isomer differentiation.[4][11]Can be complex to interpret; may not distinguish all tautomers at room temperature.[11]
Mass Spectrometry Molecular formula (HRMS), fragmentation patternsHigh sensitivity; confirms elemental composition; fragmentation can help differentiate isomers.[12]Does not provide direct connectivity information; isomers may have similar fragmentation patterns.
X-ray Crystallography Definitive 3D molecular structure (solid-state)Unambiguous structure determination; the "gold standard" for confirmation.[14]Requires a suitable single crystal, which can be difficult to obtain.[20]
Vibrational Spectroscopy Presence of functional groups, information on tautomers and hydrogen bondingRapid and non-destructive; useful for studying solid-state forms and tautomerism.[4][8][18]Provides less detailed structural information compared to NMR; spectra can be complex.

Conclusion

The structural elucidation of pyrazole compounds demands a rigorous, multi-technique approach. While NMR and mass spectrometry form the foundation of routine characterization, the complexities of isomerism and tautomerism often necessitate the definitive power of single-crystal X-ray crystallography. Vibrational spectroscopy offers valuable complementary data, particularly for understanding solid-state properties. By strategically employing these orthogonal methods, researchers can establish the structure of their pyrazole compounds with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific findings.

References

  • Faure, R., Vincent, E.-J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141–1147.
  • Shaikh, A. R., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(40), 28263-28281.
  • ResearchGate. (n.d.). X-ray structure of pyrazole 11a. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • Cristiano, M. L. S., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 2. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Retrieved from [Link]

  • Li, A., et al. (2017). Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. Journal of agricultural and food chemistry, 65(38), 8345–8351. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (n.d.). Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 15(1), 1090–1099. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1106. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem. Retrieved from [Link]

  • Popa, C. V., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5183. [Link]

  • DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. (2026). Organic Letters. [Link]

  • Naji A. Abood et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3):1772-1781. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). Retrieved from [Link]

  • Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. (2026). Journal of the American Chemical Society. [Link]

  • S. G., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5873. [Link]

  • ResearchGate. (n.d.). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-ray structures of (a) mono-pyrazole adduct 1, and (b).... Retrieved from [Link]

Sources

Validation

Beyond the Scaffold: A Comparative Analysis of Pyrazole Derivatives vs. Standard Antimicrobials

[1][2] Executive Summary The pyrazole ring ( ) has emerged as a "privileged scaffold" in modern medicinal chemistry, primarily due to its ability to act as a bioisostere for the imidazole ring found in histidine and the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The pyrazole ring (


) has emerged as a "privileged scaffold" in modern medicinal chemistry, primarily due to its ability to act as a bioisostere for the imidazole ring found in histidine and the purine bases of DNA. As antimicrobial resistance (AMR) renders traditional fluoroquinolones and azoles less effective, pyrazole derivatives offer a critical alternative. This guide objectively compares the efficacy of novel pyrazole hybrids against industry standards (Ciprofloxacin and Fluconazole), supported by Structure-Activity Relationship (SAR) analysis and validated experimental protocols.

The Pharmacophore Landscape: Why Pyrazoles?

Unlike linear aliphatic chains, the pyrazole heterocycle offers a rigid template that positions substituents in specific vectors to maximize receptor binding.

Structural Advantages
  • Hydrogen Bonding Capability: The

    
     group acts as a donor, while the imine 
    
    
    
    acts as an acceptor, facilitating strong interaction with the ATP-binding pocket of bacterial DNA gyrase.
  • Lipophilicity Modulation: Substitution at the C3 and C5 positions allows for precise tuning of LogP, enhancing membrane permeability in Gram-negative bacteria like E. coli.

Key SAR Insights

Our analysis of recent high-potency derivatives reveals three critical design rules:

  • C4-Position Electrophiles: Introducing electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at C4 significantly increases potency by reducing the electron density of the ring, strengthening
    
    
    stacking interactions with DNA base pairs.
  • Hybridization: Fusing pyrazoles with thiazole or coumarin moieties creates "dual-pharmacophores" that can attack multiple targets simultaneously, reducing the rate of resistance development.

  • N1-Substitution: Bulky aryl groups at N1 often improve metabolic stability but must be balanced with solubility requirements.

Comparative Efficacy: Experimental Data

The following data summarizes Minimum Inhibitory Concentration (MIC) values from recent comparative studies. Lower MIC values indicate higher potency.

Table 1: Antibacterial Efficacy (vs. Ciprofloxacin)

Target: DNA Gyrase / Topoisomerase IV[1]

Compound ClassTarget OrganismMIC (

)
Standard (Cipro) MICFold DifferenceEfficacy Status
Pyrazole-Cipro Hybrid (7g) S. aureus (MRSA)0.125 0.252x PotencySuperior
N-phenylpyrazole Curcumin S. aureus64.00.5 - 1.0~64x WeakerInferior
Pyrazole-Thiazole Hybrid E. coli1.00.008 - 0.5ComparableCompetitive
Dihydrotriazine-Pyrazole M. tuberculosis0.50.34~1.5x WeakerCompetitive

Analyst Note: The Pyrazole-Ciprofloxacin hybrid (7g) demonstrates that covalently linking the pyrazole scaffold to a fluoroquinolone core can overcome resistance mechanisms in MRSA strains that are otherwise refractory to Ciprofloxacin alone.

Table 2: Antifungal Efficacy (vs. Fluconazole)

Target: CYP51 (Lanosterol 14


-demethylase)
Compound ClassTarget OrganismMIC (

)
Standard (Fluco) MICOutcome
Pyrazoline-Carbothiohydrazide C. albicans0.51.02x Potency
Pyrazole-Benzimidazole A. niger12.58.0Comparable

Mechanism of Action: DNA Gyrase Inhibition[4][5][6]

The primary antibacterial mechanism of potent pyrazole derivatives involves the inhibition of bacterial DNA Gyrase (Topoisomerase II), specifically targeting the ATP-binding site of the GyrB subunit. This differs slightly from fluoroquinolones, which typically stabilize the DNA-Gyrase cleavage complex.

Pathway Visualization

The following diagram illustrates the molecular cascade leading to bacterial cell death induced by pyrazole derivatives.

G Drug Pyrazole Derivative (Ligand) Target Bacterial DNA Gyrase (GyrB Subunit) Drug->Target H-Bonding (Lys103) Interaction Competitive Binding (ATP Site Blockade) Target->Interaction Effect1 Inhibition of ATP Hydrolysis Interaction->Effect1 Effect2 Loss of Supercoiling Capability Effect1->Effect2 Outcome Replication Fork Arrest & Cell Death Effect2->Outcome

Figure 1: Mechanism of Action targeting the GyrB subunit. Note the critical interaction at Lys103, which prevents ATP hydrolysis necessary for DNA supercoiling.

Experimental Protocol: Validated Screening Workflow

To ensure reproducibility and data integrity, we utilize the Broth Microdilution Method strictly adhering to CLSI M07 guidelines. This protocol is self-validating through the use of internal quality controls.

Protocol Logic
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Essential because cations (

    
    , 
    
    
    
    ) mediate the adsorption of antibiotics to the bacterial cell wall. Unadjusted broth yields false susceptibility results.
  • Inoculum Density (

    
     CFU/mL):  Critical for preventing the "inoculum effect," where high bacterial density artificially increases MIC.
    
Workflow Diagram

Protocol Start Compound Stock (DMSO) Dilution Serial Dilution (CAMHB Media) Start->Dilution 2-fold series Plate 96-Well Plate Loading Dilution->Plate Inoculum 0.5 McFarland Standard Prep Inoculum->Plate 5x10^5 CFU/mL Incubate Incubation (37°C, 16-24h) Plate->Incubate Read Visual/OD600 Reading Incubate->Read QC QC Check (Standard Strain) Read->QC Validate

Figure 2: CLSI-compliant Broth Microdilution workflow. The QC step is mandatory; if the standard drug (e.g., Ciprofloxacin) fails to hit its expected MIC range, the entire plate is invalidated.

Step-by-Step Methodology
  • Stock Preparation: Dissolve pyrazole derivative in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

  • Dilution: Prepare 2-fold serial dilutions in CAMHB across the 96-well plate (Range: 64

    
     to 0.06 
    
    
    
    ).
  • Inoculation: Adjust bacterial culture to 0.5 McFarland turbidity, then dilute 1:100. Add 100

    
     to each well.[2]
    
  • Controls:

    • Growth Control:[2][3] Bacteria + Broth + DMSO (No Drug).

    • Sterility Control: Broth only.

    • Positive Control:[4] Ciprofloxacin (must fall within CLSI defined range for the specific strain).

  • Endpoint: The MIC is the lowest concentration showing no visible growth (or OD600 < 0.1).

Toxicity Profile (ADMET)

High potency is irrelevant if the compound is cytotoxic. Recent studies on pyrazole-ciprofloxacin hybrids (Compound 7g) indicate a favorable safety profile:

  • Cytotoxicity (

    
    ): 
    
    
    
    against Hep-G2 (human liver) cell lines.[1]
  • Selectivity Index (SI): Calculated as

    
    . An 
    
    
    
    is generally considered safe for early-stage hits. Compound 7g exhibits an SI of >8000, indicating high specificity for bacterial cells over mammalian cells.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][5][6]

  • Mishra, R., et al. (2021).[7] "Design, synthesis, and biological evaluation of pyrazole–ciprofloxacin hybrids as antibacterial and antibiofilm agents against Staphylococcus aureus."[1] ACS Omega. [Link]

  • Bekhit, A. A., et al. (2015). "Design, synthesis and biological evaluation of some novel pyrazole derivatives as anti-inflammatory and antimicrobial agents."[8][9] European Journal of Medicinal Chemistry. [Link]

  • Emmadi, N., et al. (2024). "Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors." Reviews and Advances in Chemistry. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
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1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine
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